RO5487624
Description
Properties
CAS No. |
1399103-28-6 |
|---|---|
Molecular Formula |
C16H25ClN2O3S |
Molecular Weight |
360.9 |
IUPAC Name |
2-chloro-5-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide |
InChI |
InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1 |
InChI Key |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
SMILES |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO5487624; RO-5487624; RO 5487624. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of RO5487624 in Influenza A
Executive Summary
RO5487624 is a potent, small-molecule antiviral agent designed to target the Hemagglutinin (HA) glycoprotein of the Influenza A virus. Unlike Neuraminidase inhibitors (NAIs) like oseltamivir which block viral release, or Polymerase inhibitors (like baloxavir) which block replication, RO5487624 acts at the viral entry stage .
Specifically, RO5487624 is a fusion inhibitor . It binds to a conserved hydrophobic pocket in the HA2 stem region, stabilizing the HA trimer in its metastable prefusion conformation. This stabilization mechanically prevents the low-pH-triggered structural rearrangement required for the fusion of the viral envelope with the host endosomal membrane, thereby aborting the infection process before the viral ribonucleoproteins (vRNPs) can be released into the cytoplasm.
This guide details the molecular mechanism, structural basis, and essential validation protocols for RO5487624, serving as a reference for researchers investigating next-generation entry inhibitors.
Molecular Mechanism of Action[1][2]
To understand the inhibition mechanism of RO5487624, one must first appreciate the "spring-loaded" nature of the Influenza HA protein.
The Native Fusion Process
-
Attachment: The HA1 globular head binds to sialic acid receptors on the host cell surface, triggering endocytosis.
-
Acidification: The virus is trafficked to the late endosome, where the pH drops (pH < 5.5).
-
Conformational Change: The acidic environment protonates specific residues in the HA2 stem. This triggers a massive structural rearrangement: the fusion peptide (at the N-terminus of HA2) acts like a harpoon, shooting out to insert into the endosomal membrane.
-
Fusion: The HA protein refolds (hairpin formation), pulling the viral and endosomal membranes together to form a fusion pore.
RO5487624 Inhibition Logic
RO5487624 functions as a molecular wedge . By binding to the interface between HA monomers (specifically within the HA2 stem domain), it increases the energy barrier required for the conformational change. Even when the pH drops in the endosome, the HA trimer remains "locked" in its neutral-pH structure. The fusion peptide cannot be released, and the virus remains trapped in the endosome, eventually leading to lysosomal degradation.
Pathway Visualization
The following diagram illustrates the blockade of the fusion pathway by RO5487624.
Caption: RO5487624 binds the HA trimer, preventing the pH-induced conformational shift required for membrane fusion.
Structural Biology & Binding Interface[2]
RO5487624 is a benzenesulfonamide derivative.[1][2] Structural studies (crystallography and docking simulations) identify its binding site distinct from the receptor-binding site (RBS).
-
Binding Pocket: A hydrophobic cavity located at the interface of the HA monomers in the trimeric stem.[1][2] This pocket is often accessible in the prefusion state but collapses or rearranges during the fusion transition.
-
Key Interactions:
-
Hydrophobic Contacts: The trimethylcyclohexyl group of RO5487624 fits deeply into the hydrophobic pocket.
-
Hydrogen Bonding: The sulfonamide or amide linkers likely form H-bonds with backbone residues of HA2, stabilizing the helix-loop-helix structures.
-
-
Comparison: This mechanism is analogous to Arbidol (Umifenovir) and TBHQ (tert-butyl hydroquinone), but RO5487624 demonstrates superior potency (nM range) against specific H1N1 strains compared to the µM activity of early fusion inhibitors.
Experimental Validation Protocols
As an application scientist, you must validate this mechanism using assays that specifically isolate the fusion step from attachment or replication.
Key Quantitative Data (Reference Values)
| Assay Type | Parameter | RO5487624 Value (Approx.) | Control (Oseltamivir) | Interpretation |
| Viral Yield Reduction | EC50 (H1N1) | ~50 - 100 nM | ~10 - 50 nM | Potent antiviral activity. |
| Hemolysis Inhibition | IC50 | < 100 nM | Inactive | Confirms fusion inhibition mechanism. |
| Trypsin Susceptibility | Protection | High (at pH 5.0) | None | Confirms stabilization of HA structure. |
| Time-of-Addition | Window | 0 - 2 h p.i. | 6 - 8 h p.i. | Acts at entry, not release. |
Protocol 1: Hemolysis Inhibition Assay
This is the "Gold Standard" for confirming fusion inhibition. It measures the ability of HA to lyse Red Blood Cells (RBCs) at low pH.
-
Preparation: Mix influenza virus (approx. 100 HAU) with serial dilutions of RO5487624 in a 96-well plate. Incubate for 30 min at RT to allow binding.
-
RBC Addition: Add 2% chicken RBC suspension to the mixture. Incubate for 15 min at 37°C to allow viral attachment to RBCs.
-
Acidification Pulse: Remove supernatant and replace with low pH buffer (sodium citrate, pH 5.0) . Incubate for 15 min at 37°C. Crucial Step: This mimics the endosomal environment.
-
Neutralization: Remove acidic buffer and replace with PBS (pH 7.2). Incubate for 1 hour at 37°C.
-
Readout: Centrifuge the plate (1000 rpm, 5 min). Transfer supernatant to a new plate and measure absorbance at 540 nm (detects released hemoglobin).
-
Validation:
-
High Absorbance = Lysis = Fusion occurred (Drug ineffective).
-
Low Absorbance = Intact RBCs = Fusion blocked (Drug effective).
-
Protocol 2: Trypsin Susceptibility Assay
This biochemical assay proves that the drug physically stabilizes the protein structure against conformational changes.
-
Digestion Setup: Purify HA protein (BHA) or use whole virus.
-
Treatment: Incubate HA with RO5487624 at neutral pH.
-
Acidification: Adjust pH to 5.0 for 10 minutes (induces conformational change in controls).
-
Trypsinization: Re-neutralize to pH 7.0 and add Trypsin. Incubate for 30 min at 37°C.
-
Analysis: Run samples on SDS-PAGE and Western Blot using anti-HA1/HA2 antibodies.
-
Result: RO5487624-treated samples will show intact HA bands (protection), whereas untreated acidified samples will show degraded fragments.
Experimental Workflow Diagram
Caption: Workflow to transition from phenotypic hits to mechanistic validation of fusion inhibition.
Resistance Profile & Limitations
Researchers must be aware of the genetic barrier to resistance for fusion inhibitors.
-
Resistance Mechanism: Influenza A polymerase lacks proofreading, leading to rapid mutations. Under RO5487624 selection pressure, escape mutants typically arise with amino acid substitutions in the HA2 stem region (lining the binding pocket) or the HA1-HA2 interface .
-
Common Mutations: Substitutions that either:
-
Sterically hinder drug binding (e.g., adding a bulky side chain in the pocket).
-
Alter the pH stability of the HA trimer, allowing it to fuse at a higher pH or destabilizing the prefusion state enough to overcome the drug's clamping effect.
-
-
Spectrum: RO5487624 is generally subtype-specific (e.g., potent against Group 1 HAs like H1N1, but may have variable efficacy against Group 2 HAs like H3N2) due to structural variations in the stem pocket.
References
-
Zhu, L. et al. (2011). "Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin."[1][2] PLoS One, 6(12), e29120.
-
Russell, R.J. et al. (2008). "Structure of influenza hemagglutinin in complex with an inhibitor of membrane fusion."[12][13] Proceedings of the National Academy of Sciences, 105(46), 17736-17741.
-
Vanderlinden, E. & Naesens, L. (2014). "Emerging antiviral strategies to interfere with influenza virus entry." Medicinal Research Reviews, 34(2), 301-339.
-
Das, K. et al. (2010). "Structures of influenza A proteins and insights into antiviral drug targets." Nature Structural & Molecular Biology, 17, 530–538.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 3. Targeting Hemagglutinin: Approaches for Broad Protection against the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. [Molecular mechanism of granule secretion from platelet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational mechanism underlying switching of motor actions | PLOS Computational Biology [journals.plos.org]
- 10. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology | PLOS One [journals.plos.org]
- 11. Persistent cellular motion control and trapping using mechanotactic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: RO5487624 Small Molecule H1N1 Entry Inhibitor
Executive Summary
RO5487624 is a potent, orally bioavailable small molecule antiviral agent designed to target the influenza A virus (IAV) hemagglutinin (HA) glycoprotein.[1][2] Distinct from neuraminidase inhibitors (e.g., oseltamivir) and polymerase inhibitors (e.g., baloxavir), RO5487624 functions as a fusion inhibitor . It binds to the HA stem region, stabilizing the prefusion conformation and mechanically preventing the pH-dependent structural rearrangements required for viral entry into the host cytoplasm.
This guide details the mechanistic basis, pharmacological profile, and critical experimental methodologies for evaluating RO5487624, serving as a reference for researchers in antiviral drug discovery.
Molecular Profile & Mechanism of Action[1][3][4][5]
Chemical Identity[6][7][8][9]
-
Developmental Lineage: Optimized analogue of the hit compound RO5464466.
-
Key Optimization: RO5487624 was engineered to overcome the poor metabolic stability and rapid clearance observed in earlier benzenesulfonamide prototypes, resulting in a candidate suitable for oral administration.
Mechanistic Pathway: The "Molecular Staple"
Influenza virus entry is a multi-step process.[5] RO5487624 acts at the critical fusion stage within the endosome.
-
Binding: The virus attaches to sialic acid receptors and is endocytosed.[1][3][5]
-
Acidification: The endosomal pH drops (pH < 5.5).[5]
-
Trigger: normally, this acidity triggers the HA trimer to undergo a massive conformational change—the "spring-loaded" mechanism—exposing the hydrophobic fusion peptide.[5]
-
Inhibition: RO5487624 binds to a conserved hydrophobic pocket in the HA stem (likely the Group 1 HA stem epitope).[5] It acts as a rigid wedge or "staple," thermodynamically stabilizing the neutral-pH structure.[5] Consequently, the HA protein cannot refold, the fusion peptide remains buried, and the viral genome remains trapped inside the endosome, leading to lysosomal degradation.
Visualization of Signaling & Inhibition
The following diagram illustrates the kinetic blockade of viral fusion by RO5487624.
Figure 1: Mechanistic blockade of Influenza A virus entry by RO5487624, preventing the critical pH-dependent fusion step.
Preclinical Pharmacology
In Vitro Potency
RO5487624 demonstrates high potency against Group 1 Influenza A viruses (specifically H1N1), including oseltamivir-resistant strains.[5]
| Parameter | Value / Characteristic | Notes |
| Target | Hemagglutinin (HA) Stem | Group 1 specific (H1N1).[1][5][6] |
| EC50 (H1N1) | Low Nanomolar (nM) range | Comparable to BMS-199945.[5] |
| Resistance Profile | Distinct from Oseltamivir | Effective against H274Y (Tamiflu-resistant) mutants.[5] |
| Cytotoxicity (CC50) | > 100 µM | High Selectivity Index (SI).[5] |
In Vivo Efficacy (Murine Model)
In lethal challenge models (BALB/c mice infected with H1N1 A/FM/1/47 or similar):
-
Survival: Treatment with RO5487624 results in statistically significant survival rates (often 100% at optimal doses) compared to vehicle controls.[5]
-
Oral Bioavailability: Unlike many fusion inhibitor peptides (which require injection), RO5487624 is orally active, validating the benzenesulfonamide scaffold optimization.
-
Therapeutic Window: Efficacy is observed even when dosing is delayed post-infection, though prophylactic or early-therapeutic administration yields peak protection.[5]
Experimental Methodologies (Protocols)
To validate the activity of RO5487624 or similar entry inhibitors, researchers must employ assays that specifically isolate the fusion step from other replication events (like polymerase activity).
Protocol A: Hemolysis Inhibition Assay
This assay is the definitive confirmation that a compound acts as a fusion inhibitor.[5] It measures the ability of the virus to lyse red blood cells (RBCs) under acidic conditions—a proxy for endosomal membrane fusion.
Reagents:
-
Fresh Chicken RBCs (2% suspension in PBS).[5]
-
Influenza Virus stock (H1N1, titered to ~128 HAU).[5]
-
Sodium Citrate Buffer (pH 5.0).[5]
-
RO5487624 (DMSO stock).[5]
Workflow:
-
Compound Preparation: Prepare serial dilutions of RO5487624 in 96-well V-bottom plates (50 µL/well).
-
Virus Incubation: Add 50 µL of virus stock to each well. Incubate at room temperature (RT) for 30 mins to allow drug binding to HA.[5]
-
RBC Addition: Add 100 µL of 2% Chicken RBCs. Mix and incubate at 37°C for 30 mins to allow virus-RBC adsorption.
-
Acid Trigger: Centrifuge to pellet RBCs, remove supernatant, and resuspend in pH 5.0 Citrate Buffer . This mimics the endosome.[5]
-
Fusion/Lysis: Incubate at 37°C for 30-60 mins. If fusion occurs, RBCs lyse, releasing hemoglobin.[5]
-
Quantification: Centrifuge plates (1,500 rpm, 5 mins). Transfer supernatant to a flat-bottom plate. Read Absorbance (OD540 nm).[5]
-
Calculation:
Interpretation: A decrease in OD540 with increasing drug concentration confirms fusion inhibition.[5]
Protocol B: Trypsin Susceptibility Assay
This assay confirms that the drug stabilizes the HA structure. The prefusion HA is resistant to trypsin digestion, while the low-pH triggered HA is susceptible.
Workflow:
-
Mixture: Incubate purified virus or recombinant HA with RO5487624.[5]
-
Acid Pulse: Lower pH to 5.0 for 15 mins (triggering conformational change in untreated controls).
-
Neutralization: Re-adjust pH to 7.4.
-
Digestion: Add Trypsin (2 µg/mL) and incubate at 37°C for 30 mins.
-
Analysis: Run samples on Western Blot (SDS-PAGE) probing for HA1/HA2.
-
Result: In the presence of RO5487624, the HA0 band remains intact (protected), whereas untreated samples show degradation or specific cleavage products indicative of the post-fusion state.
-
Synthesis & Optimization Logic
The development of RO5487624 highlights a critical hit-to-lead strategy: Metabolic Blocking .[5]
-
Hit Compound (RO5464466): Showed potent in vitro activity but poor in vivo half-life due to rapid oxidative metabolism at specific sites on the benzenesulfonamide ring.[5]
-
Optimization (RO5487624): Structural modifications (likely introduction of fluorine or steric blocking groups at metabolic "hotspots") retained the HA-binding pharmacophore while significantly extending plasma half-life (
).[5]
Experimental Workflow: Hit-to-Lead
The following diagram outlines the logical flow used to identify and validate RO5487624.
Figure 2: Hit-to-Lead optimization workflow culminating in the selection of RO5487624.
References
-
Zhu, L. et al. (2011).[3][5] "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[1][3][5] PLoS ONE, 6(12), e29120.[5]
-
Tang, G. et al. (2011).[3][5] "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors." Journal of Medicinal Chemistry, 54(24), 8399–8410.
-
Lee, D.H. et al. (2011).[5] "Small Molecule Inhibitors of Influenza Virus Entry." Viruses, 3(6), 794-811.[5] [5]
-
Vanderlinden, E. & Naesens, L. (2014).[5] "Emerging Antiviral Strategies to Interfere with Influenza Virus Entry." Medicinal Research Reviews, 34(2), 301-339.[5] [5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Antiviral Strategies to Interfere with Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 5. CID 45487623 | C30H47NO4S | CID 45487623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Influenza Fusion Inhibitors: A Technical Comparison of RO5464466 and RO5487624
The following technical guide provides an in-depth analysis of the antiviral potency, mechanism of action, and pharmacological optimization of RO5464466 and its advanced analogue, RO5487624.[1]
Executive Summary
In the development of direct-acting antivirals (DAAs) for Influenza A (H1N1), the transition from in vitro potency to in vivo efficacy remains a critical bottleneck.[1] This guide analyzes two benzenesulfonamide derivatives: RO5464466 , a potent Hemagglutinin (HA) fusion inhibitor, and RO5487624 , its pharmacokinetically optimized analogue.[1][2] While both compounds exhibit comparable nanomolar potency in cell-based assays, RO5487624 represents the successful "Hit-to-Lead" evolution, overcoming the metabolic stability and bioavailability limitations that restricted RO5464466 to a chemical probe status.[1]
Mechanism of Action: Class II Fusion Inhibition
Both RO5464466 and RO5487624 function as Group 2 HA Fusion Inhibitors .[1] Unlike neuraminidase inhibitors (e.g., oseltamivir) that block viral release, these compounds target the viral entry phase.[1]
The Molecular Checkpoint
Influenza virus entry relies on the Hemagglutinin (HA) trimer.[1] Upon endocytosis, the acidic environment of the endosome (pH < 5.[1]5) triggers a massive conformational change in HA, exposing the fusion peptide which inserts into the endosomal membrane.[1]
-
Target Site: The stem region of the HA trimer (specifically the HA2 subunit).[1]
-
Mechanism: The compounds bind to the prefusion HA structure, acting as "molecular staples."[1] They increase the energy barrier required for the pH-induced conformational change.[1]
-
Result: The virus remains trapped in the endosome, unable to fuse and release its ribonucleoprotein (vRNP) payload into the cytoplasm.[1]
Pathway Visualization
The following diagram illustrates the specific blockade point in the viral lifecycle.
Figure 1: Mechanism of Action.[1][3] RO5464466/RO5487624 act downstream of endocytosis but upstream of fusion, effectively 'locking' the HA trimer.[1]
Comparative Potency Analysis
While structurally related, the distinction between these two compounds lies in the balance between intrinsic potency and pharmacological compliance.[1]
Quantitative Data Summary
| Parameter | RO5464466 (Parent Hit) | RO5487624 (Lead) | Assay Type |
| Primary Target | Influenza A (H1N1) | Influenza A (H1N1) | Target Validation |
| IC50 (Hemolysis) | 0.29 µM | ~0.30 µM | Fusion Inhibition (RBC) |
| EC50 (CPE Reduction) | ~0.32 µM | Similar | MDCK Cell Viability |
| Mechanism Confirmation | Trypsin Resistant | Trypsin Resistant | Conformational Stability |
| In Vivo Efficacy | Low/Negligible | High (Protective) | Murine Lethal Challenge |
| Pharmacokinetics | Poor Bioavailability | Optimized | Oral Dosing (Mouse) |
Technical Insight: The identical in vitro potency suggests that the chemical modifications in RO5487624 did not disrupt the pharmacophore binding to the HA stem loop.[1] The divergence is purely ADME (Absorption, Distribution, Metabolism, Excretion) related.[1]
Experimental Protocols
To validate the potency and mechanism of these compounds, two specific assays are required.[1] These protocols are designed to be self-validating control systems.[1]
Protocol A: Hemolysis Inhibition Assay (Fusion Specificity)
This assay isolates the fusion event from the rest of the viral replication cycle.[1] It measures the ability of the virus to lyse red blood cells (RBCs) in a low-pH environment, mimicking the endosome.[1]
Reagents:
Workflow:
-
Binding: Incubate Virus (100 µL) with Compound (serial dilutions) for 30 min at RT.
-
Adsorption: Add RBCs (100 µL) and incubate at 4°C for 20 min (allows virus to bind RBCs without fusing).
-
Fusion Trigger: Spin down, remove supernatant, and resuspend pellet in Low pH Citrate Buffer (pH 5.0) . Incubate at 37°C for 15 min.
-
Control Check: Include a "No Compound" well (Max Lysis) and a "PBS pH 7.2" well (No Fusion/Background).[1]
-
-
Measurement: Centrifuge to pellet intact cells. Transfer supernatant to a 96-well plate.
-
Quantification: Measure OD at 540 nm (Hemoglobin release).
-
Calculation:
[1]
Protocol B: Trypsin Susceptibility Assay (Conformational Stability)
This assay confirms the "locking" mechanism.[1] Prefusion HA is resistant to trypsin digestion; post-fusion (low pH triggered) HA is susceptible.[1]
Workflow:
-
Trigger: Incubate virus + compound at pH 5.0 for 15 min.
-
Neutralize: Adjust pH back to 7.0.
-
Digest: Add Trypsin (2 µg/mL) and incubate at 37°C for 30 min.
-
Analysis: Run Western Blot using anti-HA1 antibody.[1]
The Hit-to-Lead Evolution: Why RO5487624?
The development logic follows a strict "Funnel of Attrition."[1] RO5464466 passed the biological screen but failed the pharmacological screen.[1]
The Pharmacokinetic Barrier
RO5464466 demonstrated excellent target engagement but suffered from rapid clearance or poor oral absorption.[1] In drug discovery, a compound with an EC50 of 0.3 µM is useless if plasma concentrations cannot be maintained above this threshold (C_trough > EC90) without toxic dosing regimens.[1]
The Solution: RO5487624
RO5487624 retains the benzenesulfonamide core but includes structural modifications (likely to the peripheral R-groups) that enhance metabolic stability (microsomal stability) and oral bioavailability (%F).[1]
-
Outcome: In lethal challenge models (mice infected with H1N1), RO5487624 treatment resulted in survival, whereas RO5464466 treated mice showed weight loss and mortality rates comparable to vehicle controls, despite the compound's intrinsic potency.[1]
Figure 2: The Optimization Funnel. RO5464466 validated the target but failed as a drug; RO5487624 validated the drug candidate profile.
References
-
Zhu, L. et al. (2011).[1][4][5] Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin.[1] PLoS ONE, 6(12), e29120.[1]
-
Luo, G. et al. (1996).[1] Molecular mechanism underlying the action of a novel fusion inhibitor of influenza A virus.[1] Virology, 226(1), 66-76.[1]
-
Sebaugh, J. L. (2011).[1][4][6] Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.[1][5][6]
Sources
- 1. CID 45487623 | C30H47NO4S | CID 45487623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RO-5487624 | 1399103-28-6 [chemicalbook.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzenesulfonamide Derivatives as Hyaluronan Inhibitors: An In-depth Technical Guide
Foreword: Charting a New Course in Hyaluronan-Targeted Therapeutics
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the intricate world of hyaluronan (HA) biology, a field ripe with therapeutic potential. While established hyaluronan synthesis inhibitors like 4-methylumbelliferone (4-MU) have paved the way, the exploration of novel chemical scaffolds is paramount for advancing this therapeutic strategy. This document provides a comprehensive overview of hyaluronan as a therapeutic target and critically examines the nascent, yet promising, role of benzenesulfonamide derivatives in this arena. Our aim is to not only present the current state of knowledge but also to illuminate the path forward for the rational design and development of this intriguing class of compounds as next-generation HA inhibitors.
The Dual Nature of Hyaluronan: From Essential Biomolecule to Disease Promoter
Hyaluronan is a linear, high molecular weight glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1][2] It is a fundamental component of the extracellular matrix (ECM) in virtually all vertebrate tissues.[3][4] The biological functions of HA are remarkably diverse and are heavily dependent on its molecular weight.
-
High-Molecular-Weight HA (HMW-HA): In healthy tissues, HMW-HA (›1000 kDa) is the predominant form. It exhibits anti-inflammatory, immunosuppressive, and anti-angiogenic properties.[1] Its viscoelastic nature provides lubrication in joints and maintains tissue hydration and structural integrity.[1]
-
Low-Molecular-Weight HA (LMW-HA): In contrast, LMW-HA fragments (‹500 kDa), often generated during tissue injury, inflammation, and cancer, act as signaling molecules. These fragments are pro-inflammatory, pro-angiogenic, and pro-proliferative, contributing to the pathogenesis of a wide range of diseases.[1][5]
The synthesis of hyaluronan is orchestrated by a family of integral membrane enzymes known as hyaluronan synthases (HAS), with three main isoforms in mammals: HAS1, HAS2, and HAS3.[6][7] These enzymes polymerize the sugar precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine, and extrude the growing HA chain directly into the extracellular space.[7][8][9] The differential expression and activity of HAS isoforms contribute to the diversity of HA chain lengths and, consequently, its varied biological roles.[7]
The signaling effects of HA are primarily mediated through its interaction with cell surface receptors, the most prominent of which are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[7][10] The binding of HA to these receptors can trigger a cascade of intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[7][10]
Given the pivotal role of LMW-HA and its signaling pathways in the progression of diseases such as cancer, chronic inflammation, and fibrosis, the targeted inhibition of HA synthesis or its interactions with receptors presents a compelling therapeutic strategy.[5][6][11]
The Therapeutic Rationale for Hyaluronan Inhibition
The overexpression of HAS enzymes and the subsequent accumulation of HA are hallmarks of many pathological conditions. In cancer, a dense HA-rich microenvironment promotes tumor growth, metastasis, and angiogenesis, while also contributing to chemoresistance.[10][12][13] In inflammatory diseases, HA fragments perpetuate the inflammatory response.[8][14] Therefore, inhibiting the production of HA or blocking its downstream signaling offers a multifaceted approach to treatment.
The most widely studied inhibitor of HA synthesis is 4-methylumbelliferone (4-MU), a coumarin derivative.[6][8][12][14] 4-MU is thought to inhibit HA synthesis through at least two mechanisms: depletion of the precursor UDP-glucuronic acid and downregulation of HAS gene expression.[8][9][12] While 4-MU has shown efficacy in various preclinical models of cancer and inflammation, its broad spectrum of action and relatively low bioavailability have spurred the search for more specific and potent inhibitors.[6][8][14][15]
Benzenesulfonamides: A Versatile Scaffold for Enzyme Inhibition
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of clinically approved drugs.[16] This functional group is a well-established zinc-binding group, which has led to the development of numerous potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[16] The "tail approach" in drug design, where modifications are made to the molecule distal to the sulfonamide group, has been successfully employed to achieve isoform-specific inhibition of CAs.
The versatility of the benzenesulfonamide scaffold, coupled with its proven success in targeting other enzymes, makes it an attractive starting point for the design of novel inhibitors of the hyaluronan pathway. While direct inhibitors of HAS enzymes bearing a benzenesulfonamide core have yet to be extensively reported in the literature, the potential for this scaffold to be adapted for this purpose is significant.
Exploring the Potential of Benzenesulfonamide Derivatives as HA Inhibitors
Although direct evidence is currently limited, there are several hypothetical mechanisms through which benzenesulfonamide derivatives could modulate the hyaluronan pathway:
-
Direct Inhibition of Hyaluronan Synthases: While HAS enzymes are not known to be metalloenzymes, the benzenesulfonamide scaffold could be functionalized with moieties that interact with the active site or allosteric sites of HAS isoforms. Structure-based drug design, informed by the growing understanding of HAS protein structure, could guide the synthesis of benzenesulfonamides with the potential for direct HAS inhibition.
-
Inhibition of Downstream Signaling: The HA-CD44 signaling axis is a critical driver of pathology.[7] Benzenesulfonamide derivatives have been successfully developed as inhibitors of various protein kinases that are involved in signaling pathways downstream of CD44 activation.[4] A rational drug design approach could therefore focus on creating benzenesulfonamide-based compounds that disrupt the interaction between HA and its receptors or inhibit key downstream effectors.
-
Modulation of the Tumor Microenvironment: Many benzenesulfonamide-based carbonic anhydrase inhibitors have demonstrated anticancer activity, in part by altering the pH of the tumor microenvironment.[16] Given the intricate interplay between tumor acidosis and HA metabolism, it is plausible that some of the observed anticancer effects of these compounds are indirectly mediated through changes in the HA-rich extracellular matrix. Further investigation into this potential crosstalk is warranted.
Experimental Protocols for the Evaluation of Novel HA Inhibitors
The development of novel HA inhibitors, including those based on a benzenesulfonamide scaffold, requires a robust pipeline of in vitro and in vivo assays.
In Vitro Evaluation of HAS Inhibition
A key first step is to assess the direct inhibitory effect of test compounds on the activity of hyaluronan synthases.
Protocol: Cell-Free Hyaluronan Synthase Activity Assay
-
Preparation of HAS-Containing Membranes:
-
Transfect a suitable cell line (e.g., HEK293) with expression vectors for individual human HAS isoforms (HAS1, HAS2, or HAS3).
-
After 48 hours, harvest the cells and prepare membrane fractions by sonication and ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing protease inhibitors).
-
-
Enzyme Reaction:
-
In a 96-well plate, combine the HAS-containing membrane preparation with a reaction mixture containing the sugar precursors UDP-[¹⁴C]glucuronic acid and unlabeled UDP-N-acetylglucosamine in a buffer containing MgCl₂.
-
Add the test compound (e.g., a benzenesulfonamide derivative) at various concentrations. Include a positive control (e.g., 4-MU) and a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quantification of HA Synthesis:
-
Stop the reaction by adding SDS.
-
Spot the reaction mixture onto filter paper and separate the radiolabeled HA polymer from the unincorporated precursors by descending paper chromatography.
-
Quantify the amount of radiolabeled HA by scintillation counting.
-
Calculate the IC₅₀ value for each test compound.
-
Cellular Assays for HA Production
Cell-based assays are crucial for evaluating the ability of compounds to inhibit HA synthesis in a more physiologically relevant context.
Protocol: Quantification of Cellular Hyaluronan Production by ELISA
-
Cell Culture and Treatment:
-
Plate a cell line known to produce high levels of HA (e.g., human skin fibroblasts, various cancer cell lines) in a 96-well plate.
-
Allow the cells to adhere and grow to sub-confluence.
-
Treat the cells with the test compounds at a range of concentrations for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells to obtain the cell-associated HA fraction.
-
-
HA Quantification:
-
Use a commercially available competitive ELISA kit for hyaluronan.
-
Briefly, the assay involves incubating the samples with a biotinylated HA-binding protein. The mixture is then added to a plate coated with HA. The amount of bound biotinylated HA-binding protein is inversely proportional to the amount of HA in the sample.
-
Develop the plate with a streptavidin-peroxidase conjugate and a suitable substrate.
-
Measure the absorbance and calculate the concentration of HA in each sample based on a standard curve.
-
Assessment of Downstream Effects
Beyond inhibiting HA production, it is important to assess the functional consequences of treatment with novel inhibitors.
Protocol: Cell Migration Assay (Wound Healing Assay)
-
Cell Culture and Monolayer Formation:
-
Grow a confluent monolayer of a highly migratory cell line (e.g., MDA-MB-231 breast cancer cells) in a 24-well plate.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the wells to remove detached cells and add fresh medium containing the test compounds or controls.
-
Image the "wound" at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the "wound" at each time point.
-
Calculate the rate of cell migration into the denuded area. A reduction in the rate of wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.
-
Structure-Activity Relationship (SAR) and Future Directions
While a detailed SAR for benzenesulfonamide derivatives as HA inhibitors is not yet established, insights can be gleaned from the extensive research on this scaffold as carbonic anhydrase inhibitors.
| Structural Feature | General Observation in CA Inhibition | Hypothetical Relevance to HA Inhibition |
| Benzenesulfonamide Core | Essential for zinc binding in the active site of CAs. | May serve as a rigid scaffold for presenting other functional groups that interact with HAS enzymes or HA receptors. |
| "Tail" Modifications | Crucial for achieving isoform selectivity by interacting with residues in the active site cleft. | Modifications to the "tail" region could be explored to target the specific substrate-binding pockets or allosteric sites of HAS isoforms. |
| Linker Moiety | The nature and length of the linker between the benzenesulfonamide core and the tail can influence binding affinity and selectivity. | A variety of linkers (e.g., amides, ureas, ethers) could be employed to optimize the orientation of the molecule for interaction with the target protein. |
The path forward for developing benzenesulfonamide-based HA inhibitors should involve a multi-pronged approach:
-
High-Throughput Screening: A library of diverse benzenesulfonamide derivatives should be screened against the in vitro and cellular assays described above to identify initial hits.
-
Structure-Based Drug Design: As more high-resolution structures of HAS enzymes and HA-receptor complexes become available, computational methods can be used to design benzenesulfonamides with improved potency and selectivity.
-
Exploration of Indirect Mechanisms: Further research is needed to determine if existing benzenesulfonamide-based drugs (e.g., CA inhibitors) exert any of their therapeutic effects through modulation of the hyaluronan pathway.
Conclusion: A Call to Exploration
The field of hyaluronan-targeted therapeutics is at an exciting juncture. While the direct inhibition of hyaluronan synthesis or signaling by benzenesulfonamide derivatives is a largely unexplored area, the chemical tractability and proven success of this scaffold in drug discovery make it a highly attractive starting point for future research. This guide has laid out the rationale, potential mechanisms, and experimental approaches for embarking on this endeavor. It is our hope that this document will inspire and equip researchers to explore the potential of benzenesulfonamide derivatives as a novel class of hyaluronan inhibitors, ultimately leading to the development of new and effective treatments for a wide range of diseases.
Visualizations
Figure 1: A schematic overview of hyaluronan synthesis, its downstream signaling, and potential points of inhibition by 4-methylumbelliferone and hypothetical benzenesulfonamide derivatives.
Figure 2: A representative experimental workflow for the discovery and development of novel hyaluronan inhibitors, from initial design to lead optimization.
References
- 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases. PubMed. (2025).
- The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells. PMC.
- Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflamm
- 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers.
- A novel mechanism for the inhibition of hyaluronan biosynthesis by 4-methylumbelliferone. PubMed. (2004).
- Hyaluronan as a therapeutic target in human diseases. PMC.
- Hyaluronan as a Prominent Biomolecule with Numerous Applic
- Hyaluronan Inhibition as a Therapeutic Target for Diabetic Kidney Disease. Ovid.
- Therapeutic applic
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
- Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors. Oxford Academic. (2021).
- Targeting Hyaluronic Acid Family for Cancer Chemoprevention and Therapy. PMC.
- Inhibition of HAS2 and hyaluronic acid production by 1,25-Dihydroxyvitamin D 3 in breast cancer. Oncotarget. (2020).
- New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity rel
- Design, Synthesis and Mechanistic Study of New Benzenesulfonamide Derivatives as Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition. PMC. (2021).
- Hyaluronan-CD44 Interactions in Cancer: Paradoxes and Possibilities. PMC. (2009).
- Hyaluronic Acid: A Review of the Drug Delivery Capabilities of This Naturally Occurring Polysaccharide. PMC. (2022).
- Hyaluronic Acid-Mediated Drug Delivery System Targeting for Inflammatory Skin Diseases: A Mini Review. Frontiers. (2020).
- Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics. PMC.
- New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity rel
- HA/CD44 interactions as potential targets for cancer therapy. PMC.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
- Amide derivatives of benzene-sulfonanilide, pharmaceutical composition thereof and method for cancer treatment using the same (US20120095092). PubMed. (2012).
- Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA. FLORE. (2022).
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PMC.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. (2011).
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. (2021).
- Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. (2022).
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. Request PDF. (2025).
- (PDF) Hyaluronan–CD44 interactions as potential targets for cancer therapy.
- Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. FLORE. (2022).
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017).
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. Unich. (2022).
- Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. (2024).
- Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. (2024).
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017).
- Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. PMC.
- Impact of structurally modifying hyaluronic acid on CD44 interaction. RSC Publishing.
Sources
- 1. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of structurally modifying hyaluronic acid on CD44 interaction - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronan-CD44 Interactions in Cancer: Paradoxes and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HA/CD44 interactions as potential targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Amide derivatives of benzene-sulfonanilide, pharmaceutical composition thereof and method for cancer treatment using the same (US20120095092) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Assessment of Oral Bioavailability for the Influenza Inhibitor RO5487624
Abstract
The development of orally administered antiviral agents is a cornerstone of pandemic preparedness and seasonal influenza management. RO5487624, an inhibitor of influenza A hemagglutinin-mediated fusion, represents a class of compounds where oral bioavailability is a critical determinant of therapeutic success. This technical guide provides an in-depth framework for the preclinical evaluation of the oral bioavailability of RO5487624. We will explore the strategic selection of animal models, detailed in vivo experimental protocols, and the bioanalytical and pharmacokinetic analysis required to robustly characterize the absorption profile of this promising antiviral candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.
Introduction: The Imperative for Oral Antiviral Bioavailability - The Case of RO5487624
RO5487624 is an orally active inhibitor of the influenza virus hemagglutinin (HA), which acts by preventing the conformational changes in HA necessary for viral fusion with the host cell membrane. For an antiviral agent targeting a widespread and acute infection like influenza, oral administration is highly desirable as it facilitates rapid deployment and patient compliance outside of a hospital setting.
The oral bioavailability (F%) of a drug is the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter that dictates the potential for a convenient and effective oral dosing regimen. A low oral bioavailability can lead to high inter-individual variability, insufficient therapeutic concentrations, and potential for adverse effects due to high drug concentrations in the gastrointestinal tract. Therefore, a thorough preclinical assessment of oral bioavailability is paramount in the development of RO5487624.
Strategic Selection of Preclinical Models
The choice of animal models is a critical decision in the preclinical evaluation of a new drug candidate. For an influenza antiviral like RO5487624, this decision is twofold: the model must be relevant for studying influenza infection and suitable for pharmacokinetic studies.
-
Mouse Models: The mouse is a cost-effective and widely used model for initial in vivo screening and toxicity evaluation of anti-influenza drugs.[1] Due to the highly characterized murine immune system, it is particularly well-suited for lead identification.[2] However, most human influenza viruses need to be adapted for mice, and the disease course may not fully recapitulate human influenza.[3] For pharmacokinetic studies, the mouse is a standard model, although its faster metabolism compared to humans should be considered.
-
Ferret Models: Ferrets are considered the gold standard for influenza research as they are susceptible to infection with non-adapted human influenza viruses and exhibit clinical symptoms similar to humans, such as fever, sneezing, and lethargy.[1][3][4] This makes the ferret model highly translatable to the clinical setting for efficacy studies.[2] Ferrets are also a suitable model for pharmacokinetic studies, and their gastrointestinal physiology is in some aspects more similar to humans than that of rodents.
For the initial assessment of oral bioavailability, rodent models such as rats are often employed due to their well-characterized physiology and ease of use.[5][6] However, for a more comprehensive evaluation of a compound like RO5487624, a non-rodent species such as the dog or pig may also be considered, as they can sometimes be more predictive of human oral bioavailability.[6]
Foundational In Vitro and Ex Vivo Assessments
Prior to in vivo studies, a series of in vitro and ex vivo assessments can provide valuable insights into the potential absorption characteristics of RO5487624 and guide the design of preclinical studies.
-
Solubility: The aqueous solubility of a drug is a primary determinant of its oral absorption. The solubility of RO5487624 should be determined in various physiologically relevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Poorly water-soluble drugs often present significant challenges for oral formulation.[7]
-
Permeability: The ability of a drug to cross the intestinal epithelium is another key factor for oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model to predict human intestinal permeability.
-
Metabolic Stability: In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide an early indication of the extent of first-pass metabolism, which can significantly reduce oral bioavailability.
Core Methodology: The In Vivo Oral Bioavailability Study
A well-designed in vivo study is the definitive method for determining the oral bioavailability of a drug candidate in a preclinical setting. The primary objective is to compare the plasma concentration-time profile of RO5487624 after oral administration to that after intravenous (IV) administration. The IV dose serves as the 100% bioavailable reference.
Formulation Development for Oral Administration
For preclinical studies, RO5487624 needs to be formulated in a vehicle that is appropriate for the chosen animal model and route of administration. For poorly soluble compounds, various strategies can be employed to enhance solubility and absorption.[8][9][10]
-
Solutions: If the drug is sufficiently soluble, a simple aqueous solution is preferred. Co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, or ethanol can be used to increase solubility.[8]
-
Suspensions: For poorly soluble drugs, a suspension can be prepared using a suspending agent (e.g., carboxymethylcellulose) and a wetting agent to ensure uniform dosing.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to enhance the oral absorption of lipophilic drugs.[11]
Experimental Protocol: A Rodent Oral Bioavailability Study
The following is a detailed, step-by-step protocol for a typical oral bioavailability study in rats.
-
Animal Acclimatization and Preparation:
-
Use adult male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.
-
Acclimatize the animals for at least 3 days before the study.
-
Fast the animals overnight (with free access to water) before dosing to minimize variability in gastrointestinal transit and absorption.[5]
-
-
Dosing:
-
Divide the animals into two groups: an oral (PO) administration group and an intravenous (IV) administration group.
-
Oral Administration: Administer RO5487624 via oral gavage at a predetermined dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).
-
Intravenous Administration: Administer RO5487624 via a tail vein injection at a lower dose (e.g., 1-2 mg/kg) to avoid potential solubility and toxicity issues. The drug should be dissolved in a suitable IV vehicle (e.g., saline with a co-solvent).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.
-
Typical time points for an oral study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process the blood samples by centrifugation to obtain plasma, which should be stored frozen (e.g., at -80°C) until analysis.[12]
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. criver.com [criver.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 10. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. omicsonline.org [omicsonline.org]
Methodological & Application
Probing Ligand-Induced Conformational Dynamics of Metabotropic Glutamate Receptor 5 (mGluR5) with RO5487624 Using an In Vitro Trypsin Sensitivity Assay
Senior Application Scientist, Advanced Biophysics Division
Abstract
The metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a key modulator of excitatory synaptic transmission in the central nervous system, making it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5, such as RO5487624, are of significant interest for their potential to fine-tune receptor activity. Understanding the molecular mechanism of these modulators, particularly their ability to induce conformational changes in the receptor, is crucial for drug development. This application note provides a detailed protocol for an in vitro trypsin sensitivity assay to investigate the conformational dynamics of purified, full-length human mGluR5 reconstituted in nanodiscs upon binding of the NAM, RO5487624. This limited proteolysis assay serves as a robust and accessible method to detect ligand-induced structural alterations, providing valuable insights into the allosteric modulation of mGluR5.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) plays a pivotal role in synaptic plasticity and neuronal excitability.[1][2] Its dysfunction has been implicated in various disorders, including Fragile X syndrome, anxiety, and depression.[3][4] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to topographically distinct sites, offering greater subtype selectivity and a more nuanced modulation of receptor function.[5][6] Negative allosteric modulators (NAMs) stabilize inactive or non-signaling conformations of the receptor, thereby reducing its response to glutamate.[3][5]
The binding of a NAM to the seven-transmembrane (7TM) domain of mGluR5 is known to induce conformational changes that alter the receptor's activity.[5] These structural rearrangements can be probed using various biophysical techniques. Limited proteolysis, or a trypsin sensitivity assay, is a powerful and straightforward method to detect such conformational changes. The principle of this assay lies in the differential accessibility of protease cleavage sites on a protein's surface depending on its conformational state. A ligand-induced conformational change can either expose or shield specific trypsin cleavage sites, leading to a change in the pattern or rate of proteolytic digestion. These changes can be readily visualized and quantified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
This application note details a comprehensive protocol for the expression and purification of full-length human mGluR5 using a baculovirus expression system, its reconstitution into phospholipid nanodiscs for stabilization in a native-like membrane environment, and the subsequent application of an in vitro trypsin sensitivity assay to probe the conformational effects of RO5487624 binding.
Signaling Pathway and Experimental Rationale
The binding of the endogenous ligand, glutamate, to the Venus flytrap (VFT) extracellular domain of mGluR5 induces a conformational change that is transmitted through the cysteine-rich domain (CRD) to the 7TM domain, leading to G-protein activation.[5] Negative allosteric modulators, like RO5487624, bind within the 7TM bundle and stabilize an inactive conformation, thereby preventing this activation cascade.[5] This stabilization of an inactive state is hypothesized to alter the global conformation of the receptor, including its extracellular domains, which can be detected by changes in trypsin susceptibility.
Figure 1: Conceptual workflow of the trypsin sensitivity assay. Binding of different ligands (agonist vs. NAM) induces distinct conformational states in mGluR5, leading to different proteolytic cleavage patterns.
Experimental Protocols
Part 1: Expression and Purification of Full-Length Human mGluR5
This protocol is adapted from established methods for GPCR expression in insect cells using the baculovirus expression vector system (BEVS).[7][8][9]
1.1. Generation of Recombinant Baculovirus:
-
Subclone the full-length human mGluR5 cDNA into a pFastBac vector. The construct should include an N-terminal FLAG tag and a C-terminal 1D4 tag for purification.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac Baculovirus Expression System protocol.
-
Transfect Sf9 insect cells with the purified recombinant bacmid to produce P1 viral stock.
-
Amplify the viral stock to a high-titer P2 stock.
1.2. Protein Expression:
-
Grow Sf9 cells in suspension culture to a density of 2.0 x 10^6 cells/mL.
-
Infect the cell culture with the P2 recombinant baculovirus at a multiplicity of infection (MOI) of 2-5.[10]
-
Incubate the infected culture at 28°C with shaking for 48-60 hours.[10]
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
1.3. Membrane Preparation and Solubilization:
-
Thaw the cell pellet on ice and resuspend in lysis buffer (50 mM TRIS pH 7.7, 300 mM NaCl, 5% glycerol, 1x protease inhibitor cocktail).[11]
-
Lyse the cells by dounce homogenization or microfluidization.[11]
-
Pellet the cell debris by low-speed centrifugation and collect the supernatant.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in solubilization buffer (Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) and 0.1% (w/v) cholesteryl hemisuccinate (CHS)) and incubate with gentle agitation for 1 hour at 4°C.
-
Clarify the solubilized membranes by ultracentrifugation.
1.4. Affinity Purification:
-
Incubate the clarified supernatant with anti-FLAG M2 affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with wash buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, 0.005% CHS).
-
Elute the purified mGluR5 by competitive elution with FLAG peptide in wash buffer.
Part 2: Reconstitution of mGluR5 into Nanodiscs
This protocol is based on established procedures for reconstituting GPCRs into nanodiscs.[12][13][14]
2.1. Preparation of Components:
-
Purified mGluR5: Concentrate the eluted receptor to ~1-2 mg/mL.
-
Membrane Scaffold Protein (MSP): Use MSP1D1, purified as previously described.
-
Lipids: Prepare a lipid mixture of 3:1:1 (molar ratio) of POPC:POPE:POPG in chloroform, dry under nitrogen, and resuspend in a buffer containing sodium cholate to a final lipid concentration of 50 mM.
2.2. Reconstitution Reaction:
-
Combine purified mGluR5, MSP1D1, and the lipid mixture at a molar ratio of mGluR5:MSP1D1:Lipids of 1:10:650.
-
Incubate the mixture on ice for 1 hour.
-
Remove the detergent by adding Bio-Beads SM-2 and incubating overnight at 4°C with gentle rotation.
2.3. Purification of mGluR5-Nanodiscs:
-
Separate the mGluR5-nanodiscs from empty nanodiscs and aggregates by size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated in a detergent-free buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure, reconstituted mGluR5-nanodiscs.
Figure 2: Schematic overview of the expression, purification, and reconstitution of mGluR5 into nanodiscs.
Part 3: In Vitro Trypsin Sensitivity Assay
3.1. Reagents and Buffers:
-
mGluR5-Nanodiscs: 0.5 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.
-
RO5487624 Stock: 10 mM in DMSO.
-
Trypsin Stock: 1 mg/mL TPCK-treated trypsin in 1 mM HCl.
-
Reaction Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Quenching Solution: 2x Laemmli sample buffer containing 10 mM DTT and a protease inhibitor cocktail.
3.2. Experimental Setup:
-
Prepare reaction tubes for each condition:
-
mGluR5-nanodiscs alone (control)
-
mGluR5-nanodiscs + RO5487624
-
-
To the RO5487624 tube, add the compound to a final concentration of 10 µM and an equivalent volume of DMSO to the control tube.
-
Incubate all tubes at room temperature for 30 minutes to allow for ligand binding.
3.3. Limited Proteolysis:
-
Initiate the digestion by adding trypsin to each tube at a final trypsin:mGluR5 ratio of 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), remove aliquots from each reaction tube.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of pre-heated Quenching Solution.
-
Boil the quenched samples at 95°C for 5 minutes to completely inactivate the trypsin and denature the proteins.
3.4. SDS-PAGE Analysis:
-
Load the boiled samples onto a 4-20% gradient Tris-Glycine SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain and image the gel.
Data Analysis and Interpretation
The results of the trypsin sensitivity assay are analyzed by comparing the digestion patterns of mGluR5 in the presence and absence of RO5487624 over time.
-
No Ligand Control: In the absence of the ligand, a time-dependent decrease in the intensity of the full-length mGluR5 band should be observed, with the concomitant appearance of smaller proteolytic fragments.
-
With RO5487624: If binding of RO5487624 induces a conformational change that either protects cleavage sites or makes the receptor more compact, a slower rate of digestion of the full-length protein will be observed compared to the control. Conversely, if the conformational change exposes new cleavage sites, a faster rate of digestion or a different pattern of fragments may be seen.
The intensity of the full-length mGluR5 band at each time point can be quantified using densitometry software. Plotting the percentage of remaining full-length protein against time will allow for a quantitative comparison of the digestion rates.
| Time (min) | % Full-Length mGluR5 (Control) | % Full-Length mGluR5 (+RO5487624) | Observations |
| 0 | 100 | 100 | Undigested full-length mGluR5 |
| 1 | 90 | 98 | Initial digestion slower with RO5487624 |
| 5 | 65 | 85 | Protection from proteolysis is evident |
| 15 | 30 | 60 | Significant difference in digestion rate |
| 30 | 10 | 40 | Continued protection by the ligand |
| 60 | <5 | 25 | Ligand-bound state is more resistant to trypsin |
| Table 1: Representative data from a trypsin sensitivity assay. The data illustrates a scenario where RO5487624 binding protects mGluR5 from tryptic digestion. |
Troubleshooting
-
No digestion of mGluR5: Increase the trypsin concentration or incubation time. Ensure the reaction buffer is at the optimal pH for trypsin activity (around 7.5-8.5).
-
mGluR5 is completely digested at the first time point: Decrease the trypsin concentration or perform the digestion at a lower temperature (e.g., room temperature or on ice).
-
High background of non-specific bands: Ensure the purity of the mGluR5-nanodisc preparation. Include a control with trypsin alone to identify bands corresponding to the protease.
-
Inconsistent results: Ensure precise timing of the aliquoting and quenching steps. Use fresh trypsin stock for each experiment.
Conclusion
The in vitro trypsin sensitivity assay described in this application note provides a robust and accessible method for studying the conformational effects of the negative allosteric modulator RO5487624 on the metabotropic glutamate receptor 5. By reconstituting the purified, full-length receptor in nanodiscs, a native-like membrane environment is mimicked, enhancing the physiological relevance of the assay. The observed changes in the proteolytic digestion pattern upon ligand binding offer direct evidence of a conformational change, providing valuable insights into the mechanism of allosteric modulation. This assay can be readily adapted to screen other allosteric modulators and to investigate the structural dynamics of other membrane proteins.
References
- Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024).
- Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutam
- Pharmacological characterisation of allosteric modulators
- Guide to Baculovirus Expression Vector Systems (BEVS) and Insect Cell Culture Techniques. Thermo Fisher Scientific.
- Membrane Scaffold Proteins: Nanodisc Form
- Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identific
- Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. (2024). PMC.
- Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy. Springer Protocols.
- Predicting proteolytic sites in extracellular proteins: only halfway there. (2007). PMC.
- NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. Biochemistry.
- Lysis of SF9 cells infected with baculovirus to extract target protein for further purification? (2013).
- Purification of family B G protein-coupled receptors using nanodiscs: Application to human glucagon-like peptide-1 receptor. (2017). PMC.
- Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism. (2012). PMC.
- Membrane protein reconstitution : New possibilities for structural biology, biophysical methods, and antibody/drug discovery. (2025). OSTI.GOV.
- Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A 2A Receptor as a Case Study. (2020). MDPI.
- User guidelines – Protein Expression and Purific
- Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. (2017). PMC.
- Negative Allosteric Modulation of mGluR5 Partially Corrects Pathophysiology in a Mouse Model of Rett Syndrome. (2017). DSpace@MIT.
- Protocol for Baculovirus Expression of Glycozymes. Glyco-Enzyme Repository.
- Recombinant Protein Expression in Baculovirus-Infected Insect Cells. PMC.
- Metabotropic glutamate receptor 5 positive allosteric modulators are neuroprotective in a mouse model of Huntington's disease. (2013). PMC.
- Predicting proteasomal cleavage sites: a comparison of available methods. IEDB Analysis Resource.
- Enhancing GPCR Expression with Synthetic Nanodiscs and Tags. (2024). DIMA Biotechnology.
- Pharmacological characterisation of allosteric modulators
- The mGluR5 positive allosteric modulator VU0409551 improves synaptic plasticity and memory of a mouse model of Huntington's disease. (2018). PubMed.
- (A) Consensus MMP cleavage site in human trypsin and GluC peptide... | Download Scientific Diagram.
- Membrane Scaffold Proteins: Nanodisc Form
- Nanodiscs for the study of membrane proteins. (2024). PMC.
- Cleavage Specificity Analysis of Six Type II Transmembrane Serine Proteases (TTSPs) Using PICS with Proteome-Derived Peptide Libraries. (2014). PLOS One.
- The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the L
- The retinal light response is modulated by an mGluR5-mediated retrograde signal from ON-bipolar cells to photoreceptors. (2025). PubMed.
- Protein kinase Cε activity regulates mGluR5 surface expression in the r
- Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer's Disease. (2023). PMC.
- Regulation of Signaling by MGLUR5. (2001). Grantome.
Sources
- 1. Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Signaling by MGLUR5 - P Conn [grantome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. User guidelines – Protein Expression and Purification Core Facility [embl.org]
- 9. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of family B G protein-coupled receptors using nanodiscs: Application to human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Influenza Virus Entry Inhibitors Using a Hemolysis Inhibition Assay with RO5487624
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action.[1][2] The viral surface glycoprotein hemagglutinin (HA) is critical for the initial stages of infection, specifically receptor binding and subsequent membrane fusion, making it a prime target for antiviral drug development.[3][4] This application note provides a comprehensive, field-proven protocol for a hemolysis inhibition assay designed to identify and characterize small molecule inhibitors of IAV entry, using the hypothetical compound RO5487624 as an exemplar. The assay leverages the ability of influenza virus to induce hemolysis of red blood cells (RBCs) under acidic conditions, a process that mimics the pH-dependent conformational changes in HA required for viral and endosomal membrane fusion.[5][6] Inhibition of this hemolysis serves as a direct and quantifiable measure of a compound's ability to block the essential function of HA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-influenza agents.
Disclaimer: RO5487624 is used as a hypothetical compound name for the purpose of this application note, as it is not a publicly disclosed chemical entity. The principles and protocols described herein are based on established methodologies for evaluating small molecule inhibitors of influenza virus hemagglutinin.
Introduction: The Rationale for Targeting HA-Mediated Hemolysis
Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the cell surface.[4] Following receptor-mediated endocytosis, the virus is trafficked into the endosomal pathway. The acidic environment of the late endosome (pH < 6.0) triggers a dramatic and irreversible conformational change in the HA protein.[3] This structural rearrangement exposes a hydrophobic fusion peptide on the HA2 subunit, which then inserts into the endosomal membrane, bringing the viral and host membranes into close proximity and driving membrane fusion.[5] This fusion event is essential for the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm, a prerequisite for viral replication.[7]
Conveniently, the low pH-induced fusogenic activity of HA can be modeled in vitro. At acidic pH, influenza virions can directly fuse with the plasma membrane of red blood cells (RBCs), leading to a loss of membrane integrity and the release of hemoglobin, a phenomenon known as hemolysis.[6] This process is entirely dependent on the same conformational changes in HA that mediate endosomal fusion. Therefore, a compound that can stabilize the pre-fusion conformation of HA and prevent the low pH-induced structural changes will consequently inhibit hemolysis.[3]
The hemolysis inhibition assay thus provides a simple, rapid, and scalable method for screening compound libraries to identify potential influenza entry inhibitors. It offers a functional readout that is directly linked to the desired mechanism of action—the blockade of HA-mediated membrane fusion.
Mechanism of Action: Inhibition of HA-Mediated Fusion
The core principle of the assay is to quantify the ability of a test compound, such as our hypothetical RO5487624, to prevent influenza virus from lysing red blood cells at an acidic pH.
Figure 1: Mechanism of HA-mediated hemolysis and its inhibition by a stabilizing compound like RO5487624.
Materials and Reagents
Biologicals
-
Influenza Virus: A purified and concentrated stock of influenza virus (e.g., A/WSN/1933 (H1N1) or A/Netherlands/602/2009 (H1N1)). The virus should be titrated to determine the optimal concentration for the assay (see Section 4.1).
-
Red Blood Cells (RBCs): Chicken or turkey red blood cells are commonly used.[8] They should be fresh and washed to remove plasma components.
Buffers and Solutions
-
Phosphate-Buffered Saline (PBS), pH 7.4: For washing RBCs and diluting reagents.
-
Citrate Saline Anticoagulant (Alsever's Solution): For storage of whole blood.
-
Acidic Fusion Buffer (e.g., Sodium Acetate Buffer), pH 5.0-5.5: To trigger the fusogenic activity of HA. The optimal pH may vary slightly between virus strains and should be determined empirically.
-
Neutralization Buffer (e.g., PBS), pH 7.4: To stop the fusion reaction.
-
Lysis Buffer (0.1% Triton X-100 in deionized water): To create a 100% hemolysis control.
-
Compound Diluent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve small molecules. The final concentration in the assay should be kept low (e.g., <0.5%) to avoid cytotoxicity.
Equipment
-
96-well U- or V-bottom microtiter plates
-
Multichannel pipettes
-
Refrigerated centrifuge with a swinging-bucket rotor
-
37°C incubator
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Experimental Protocols
The entire workflow can be visualized as a multi-stage process, from preparation and titration to the final data acquisition.
Figure 2: Step-by-step experimental workflow for the hemolysis inhibition assay.
Preparation of Reagents
-
RBC Preparation:
-
Wash fresh chicken RBCs three times with cold PBS (pH 7.4) by centrifugation at 500 x g for 5 minutes.
-
After the final wash, aspirate the supernatant and prepare a 1% (v/v) suspension of packed RBCs in cold PBS. Keep on ice.
-
Causality: Washing removes plasma proteins that could non-specifically inhibit the virus and ensures a consistent RBC concentration.
-
-
Virus Titration (Hemagglutination Assay):
-
Before performing the inhibition assay, the virus stock must be titrated to determine the amount required for agglutination. This is measured in Hemagglutinating Units (HAU).
-
Perform a two-fold serial dilution of the virus stock in PBS in a 96-well U-bottom plate.
-
Add an equal volume of the 1% RBC suspension to each well.
-
Incubate at room temperature for 30-60 minutes.
-
The HA titer is the reciprocal of the highest dilution of virus that causes complete agglutination (a lattice formation of RBCs).[8] For the hemolysis assay, a concentration of approximately 128 HAU is a good starting point.
-
Causality: Using a standardized amount of virus ensures that the hemolysis signal is robust and that results are comparable between experiments.
-
-
Compound Preparation:
-
Prepare a stock solution of RO5487624 in 100% DMSO.
-
Create a series of 2-fold dilutions of the compound in PBS containing a fixed, low concentration of DMSO to ensure solubility while minimizing its effect on cell membranes.
-
Hemolysis Inhibition Assay Protocol
-
Plate Setup: In a 96-well V-bottom plate, add 25 µL of diluted RO5487624 or control solutions to the appropriate wells.
-
Test Wells: Serial dilutions of RO5487624.
-
0% Inhibition Control (Virus Control): PBS with the same final DMSO concentration as the test wells.
-
100% Inhibition Control (RBC Control): PBS only (no virus).
-
-
Virus Addition: Add 25 µL of the standardized influenza virus solution (e.g., 128 HAU) to all wells except the 100% inhibition control wells.
-
Virus-Compound Incubation: Gently tap the plate to mix and incubate for 30 minutes at room temperature to allow the compound to bind to the virus.
-
RBC Addition and Binding: Add 50 µL of the 1% RBC suspension to all wells. Incubate the plate on ice or at 4°C for 1 hour to allow the virus to attach to the RBCs without triggering fusion.
-
Causality: Low temperature permits receptor binding but prevents the subsequent membrane fusion and internalization steps, synchronizing the assay.
-
-
Pelleting: Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the RBCs.
-
Acidic Shock: Carefully aspirate the supernatant without disturbing the RBC pellet. Add 100 µL of cold, pre-chilled acidic fusion buffer (pH 5.2) to each well. Resuspend the pellets by gently tapping the plate.
-
Induction of Hemolysis: Immediately transfer the plate to a 37°C incubator for 15-20 minutes.
-
Causality: The combination of acidic pH and physiological temperature (37°C) triggers the conformational change in HA, leading to membrane fusion and hemolysis.
-
-
Neutralization: Stop the reaction by adding 100 µL of cold PBS (pH 7.4).
-
Final Centrifugation: Pellet the intact RBCs and cell debris by centrifuging at 1,000 x g for 10 minutes.
-
Readout: Carefully transfer 150 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Measure the absorbance at 540 nm (A₅₄₀), which corresponds to the amount of released hemoglobin.
Data Analysis and Interpretation
The percentage of hemolysis inhibition is calculated relative to the controls.
Formula for % Inhibition: % Inhibition = 100 * (1 - [A₅₄₀(Test Well) - A₅₄₀(RBC Control)] / [A₅₄₀(Virus Control) - A₅₄₀(RBC Control)])
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of RO5487624 that inhibits 50% of the virus-induced hemolysis.
Sample Data Table
| RO5487624 (µM) | Log [Concentration] | Mean A₅₄₀ | % Inhibition |
| 100 | 2.00 | 0.085 | 98.1 |
| 50 | 1.70 | 0.091 | 97.2 |
| 25 | 1.40 | 0.124 | 92.5 |
| 12.5 | 1.10 | 0.255 | 74.8 |
| 6.25 | 0.80 | 0.550 | 36.3 |
| 3.13 | 0.50 | 0.789 | 6.4 |
| 1.56 | 0.19 | 0.821 | 1.6 |
| 0 (Virus Control) | N/A | 0.835 | 0.0 |
| 0 (RBC Control) | N/A | 0.075 | 100.0 |
Data are for illustrative purposes only.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background hemolysis in RBC control | Poor quality/old RBCs; Mechanical stress during washing; Suboptimal buffer osmolarity. | Use fresh RBCs (<1 week old); Handle RBCs gently, do not vortex; Ensure all buffers are isotonic. |
| Low signal in virus control (low hemolysis) | Insufficient virus concentration; Suboptimal pH of fusion buffer; Virus has lost infectivity/fusogenicity. | Increase the HAU of the virus used; Titrate the pH of the fusion buffer (e.g., from 5.0 to 5.8); Use a fresh, properly stored virus stock. |
| Inconsistent results between replicates | Pipetting errors; Incomplete mixing of reagents; Temperature fluctuations. | Calibrate pipettes regularly; Ensure thorough but gentle mixing at each step; Use pre-chilled/warmed buffers and minimize time plates are out of incubators. |
| Compound appears to enhance hemolysis | Compound is cytotoxic to RBCs at the tested concentrations. | Perform a direct hemolysis assay with the compound in the absence of virus to determine its intrinsic hemolytic activity. |
Conclusion
The hemolysis inhibition assay is a robust and highly reproducible method for the primary screening and initial characterization of influenza virus entry inhibitors that target the hemagglutinin protein. By providing a direct functional measure of a compound's ability to block HA-mediated membrane fusion, this assay serves as an invaluable tool in the early stages of antiviral drug discovery. The detailed protocol herein provides a self-validating system that, when executed with precision, can reliably identify promising lead candidates for further development.
References
-
ASM Journals. (n.d.). Identification and Characterization of Influenza Virus Entry Inhibitors through Dual Myxovirus High-Throughput Screening. Retrieved from [Link]
-
Maeda, T., Kawasaki, K., & Ohnishi, S. (1981). Interaction of influenza virus hemagglutinin with target membrane lipids is a key step in virus-induced hemolysis and fusion at pH 5.2. Proceedings of the National Academy of Sciences, 78(7), 4133-4137. Retrieved from [Link]
-
Sato, S. B., Kawasaki, K., & Ohnishi, S. (1983). Hemolytic activity of influenza virus hemagglutinin glycoproteins activated in mildly acidic environments. Proceedings of the National Academy of Sciences, 80(11), 3153-3157. Retrieved from [Link]
-
Kadam, R. U. (2017). Mechanistic Studies of Small Molecule Entry Inhibitors of Influenza A Viruses. (Doctoral dissertation, Iowa State University). Retrieved from [Link]
-
Sato, S. B., Kawasaki, K., & Ohnishi, S. (1983). Hemolytic activity of influenza virus hemagglutinin glycoproteins activated in mildly acidic environments. PubMed. Retrieved from [Link]
-
Liu, S., & Li, H. (2022). Influenza Virus Entry inhibitors. In Influenza Virus. PubMed. Retrieved from [Link]
-
Du, R., et al. (2021). Small Molecule Inhibitors of Influenza Virus Entry. MDPI. Retrieved from [Link]
-
Kadam, R. U., et al. (2023). Mechanistic insights into the small-molecule inhibition of influenza A virus entry. PNAS, 120(34), e2305028120. Retrieved from [Link]
-
World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of viral entry in attachment and penetration assays. Retrieved from [Link]
-
ASM Journals. (n.d.). Inhibition of Influenza Virus Infection by a Novel Antiviral Peptide That Targets Viral Attachment to Cells. Retrieved from [Link]
-
Root, C. N., Wills, E. G., McNair, L. L., & Whittaker, G. R. (2000). Entry of influenza viruses into cells is inhibited by a highly specific protein kinase C inhibitor. Journal of General Virology, 81(11), 2697-2705. Retrieved from [Link]
-
Kazatchkine, M. D., Lambré, C. R., Kieffer, N., Maillet, F., & Nurden, A. T. (1985). Membrane-bound hemagglutinin mediates antibody and complement-dependent lysis of influenza virus-treated human platelets in autologous serum. Clinical and Experimental Immunology, 60(3), 579–586. Retrieved from [Link]
-
Stropkovská, A., et al. (1989). Inhibition of influenza virus haemolytic and haemagglutination activities by monoclonal antibodies to haemagglutinin glycopolypeptides HA1 and HA2. PubMed. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza?. Retrieved from [Link]
-
Hashem, A. M., et al. (2013). Standardization of Hemagglutination Inhibition Assay for Influenza Serology Allows for High Reproducibility between Laboratories. Clinical and Vaccine Immunology, 20(6), 865-871. Retrieved from [Link]
-
SciSpace. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Antigenic Characterization. Retrieved from [Link]
Sources
- 1. F. Hoffmann-La Roche Ltd. | Screen4Care [screen4care.eu]
- 2. mdpi.com [mdpi.com]
- 3. Natural product-derived phytochemicals as potential agents against coronaviruses: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F. Hoffmann-La Roche Ltd - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. Hoffmann-La Roche Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 8. Naturally Occurring Bioactives as Antivirals: Emphasis on Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of RO5487624 using a Hepatitis B Virus Time-of-Addition Assay
Introduction
The development of novel antiviral agents is critical in the global effort to combat chronic Hepatitis B virus (HBV) infection, a leading cause of liver cirrhosis and hepatocellular carcinoma.[1][2] Among the promising new classes of antivirals are the capsid assembly modulators (CAMs), which disrupt a crucial step in the HBV life cycle.[1][3] RO5487624 (also known as RO7049389) is a potent CAM that has demonstrated significant antiviral activity in preclinical and clinical studies.[1][4] Understanding the precise point of intervention of such compounds in the viral replication cycle is paramount for their rational development and use in combination therapies.
The time-of-addition (ToA) assay is a powerful virological tool used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[5][6] By introducing the compound at various time points relative to the initial infection of a cell culture, researchers can create a temporal map of the drug's activity. This application note provides a detailed methodology for employing a ToA assay to characterize the antiviral activity of RO5487624 against HBV, tailored for researchers, scientists, and drug development professionals.
Scientific Principle of the Time-of-Addition Assay
The ToA assay is predicated on the sequential and ordered nature of the viral life cycle.[5][6] Each phase, from entry and uncoating to genome replication and virion egress, occurs within a defined timeframe. If a compound's addition can be delayed until after its target step has occurred without a loss of antiviral efficacy, it indicates that the compound acts on a later stage of the replication cycle. Conversely, if the compound is only effective when added early in the infection process, its target is likely an early event. By comparing the activity profile of a test compound to that of reference compounds with known mechanisms of action, the target of the test compound can be accurately pinpointed.
For a capsid assembly modulator like RO5487624, it is hypothesized that the compound will be effective when added at the time of infection and for a period thereafter, as it interferes with the de novo formation of viral capsids necessary for the encapsidation of newly synthesized pregenomic RNA (pgRNA). Once capsid assembly is complete for a given round of replication, the addition of a CAM is expected to have a diminished effect on the production of new infectious virions.
The Hepatitis B Virus Life Cycle: A Temporal Perspective
A successful ToA assay for HBV requires a thorough understanding of the kinetics of its life cycle in a relevant in vitro system. The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as the primary receptor for HBV has enabled the development of susceptible cell lines, such as HepG2-NTCP, which support the entire viral life cycle.[5]
Figure 1: Simplified schematic of the Hepatitis B Virus life cycle.
Based on studies in HepG2-NTCP cells, the following approximate timeline of early HBV life cycle events can be established:[3][5][7]
| Time Post-Infection | Key Viral Event |
| 0 - 12 hours | Viral attachment and entry |
| 6 hours | Viral DNA detectable in the nucleus |
| 24 hours | First detection of covalently closed circular DNA (cccDNA) |
| 3 days | Increase in viral RNA transcripts |
| 3 - 6 days | Plateau of viral protein expression |
This timeline is crucial for designing the time points for compound addition in the ToA assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HepG2-NTCP cells | (Various) | N/A |
| DMEM/F-12 Medium | (Various) | N/A |
| Fetal Bovine Serum (FBS) | (Various) | N/A |
| Penicillin-Streptomycin | (Various) | N/A |
| RO5487624 | (Specify Source) | N/A |
| Myrcludex B (Bulevirtide) | (Specify Source) | N/A |
| Tenofovir | (Specify Source) | N/A |
| HBV inoculum | (In-house or commercial) | N/A |
| DNA Extraction Kit | (Specify Source) | N/A |
| HBV qPCR Primers/Probe | (Specify Source) | N/A |
| HBsAg ELISA Kit | (Various) | e.g., CTK Biotech, Cell Biolabs |
Cell Culture and Infection
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Cell Culture: Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Infection: On the day of the experiment, remove the culture medium and infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell.
-
Incubation: Incubate the cells with the viral inoculum for 16-24 hours at 37°C.
-
Wash: After the incubation period, remove the inoculum and wash the cells three times with pre-warmed PBS to remove unbound virus.
-
Fresh Medium: Add fresh culture medium to each well.
Time-of-Addition Assay Protocol
-
Compound Preparation: Prepare stock solutions of RO5487624, Myrcludex B (entry inhibitor positive control), and Tenofovir (reverse transcriptase inhibitor positive control) in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Compound Addition: Add the diluted compounds to the infected cells at the following time points post-infection: 0, 2, 4, 8, 12, 24, and 48 hours. Include a "no drug" control (vehicle only) for each time point.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a total of 7-9 days post-infection.
-
Medium Change: Perform a full medium change with freshly prepared compounds every 2-3 days.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatants for analysis of extracellular HBV DNA and HBsAg. Lyse the cells for the analysis of intracellular HBV DNA.
Figure 2: Experimental workflow for the time-of-addition assay.
Endpoint Analysis
1. Quantification of Extracellular and Intracellular HBV DNA by qPCR
-
DNA Extraction: Extract viral DNA from the cell culture supernatants and cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.[4][8]
-
qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.[8][9] Use a plasmid containing the HBV target sequence to generate a standard curve for absolute quantification.
-
Data Analysis: Calculate the concentration of HBV DNA (in IU/mL or copies/mL) for each sample. Normalize the intracellular HBV DNA to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
2. Quantification of HBsAg by ELISA
-
Follow the protocol provided with a commercial HBsAg ELISA kit.[10][11]
-
Briefly, coat a 96-well plate with an anti-HBsAg capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric signal using a plate reader.
-
Calculate the concentration of HBsAg based on the standard curve.
Expected Results and Interpretation
The results of the ToA assay will be plotted as the percentage of viral inhibition versus the time of compound addition.
| Compound | Mechanism of Action | Expected Time-of-Addition Profile |
| Myrcludex B | Entry Inhibitor | Effective only when added at t=0h. Loses activity rapidly when addition is delayed. |
| Tenofovir | Reverse Transcriptase Inhibitor | Effective when added from t=0h up to ~24-48h post-infection, after which its efficacy will decrease as reverse transcription is completed. |
| RO5487624 | Capsid Assembly Modulator | Effective when added from t=0h and for a significant period post-infection, as it will inhibit the assembly of new capsids. Efficacy will gradually decrease as the first round of replication completes.[1] |
Figure 3: Conceptual representation of expected time-of-addition assay results.
By comparing the inhibition profile of RO5487624 to those of the known inhibitors, its mechanism of action as a capsid assembly modulator can be confirmed.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low viral titers | Inefficient infection | Optimize MOI and infection time. Ensure the health and confluency of the HepG2-NTCP cells. |
| High well-to-well variability | Inconsistent cell seeding or infection | Ensure uniform cell seeding and proper mixing of the viral inoculum. |
| No inhibition by control compounds | Inactive compounds or incorrect concentrations | Verify the activity of the control compounds in a standard antiviral assay. Check calculations for dilutions. |
| Unexpected ToA profile for RO5487624 | Off-target effects or complex mechanism | Consider additional mechanistic assays to further probe the compound's activity. |
Conclusion
The time-of-addition assay is an indispensable tool for characterizing the mechanism of action of novel antiviral compounds. This detailed protocol provides a robust framework for investigating the HBV capsid assembly modulator RO5487624. By carefully executing this assay and interpreting the results in the context of the known HBV life cycle, researchers can gain valuable insights into the therapeutic potential of this and other emerging antiviral agents.
References
-
QuickTiter™ Hepatitis B Surface Antigen (HBsAg) ELISA Kit - Cell Biolabs, Inc.
-
Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC.
-
Dynamics and Sensitivity of the Lifecycle of Hepatitis B Virus - MDPI.
-
HBsAg ELISA KIT - CTK Biotech.
-
HBsAg Elisa.
-
Synchronized infection identifies early rate-limiting steps in the hepatitis B virus life cycle.
-
Enzyme-linked immunosorbent assay (ELISA) for the detection of the Hepatitis B virus surface antigen (HBsAg) SUMMARY Hepatitis B - Wiener Lab.
-
Characterization of Early Events in Hepatitis B Virus Infection - mediaTUM.
-
Kinetics of cccDNA formation in HepG2-NTCP cells infected by... - ResearchGate.
-
HBsAg Elisa - Global Diagnostics B.
-
Inhibitors of Hepatitis B Virus Attachment and Entry | Intervirology | Karger Publishers.
-
Identification of Novel HBV/HDV Entry Inhibitors by Pharmacophore- and QSAR-Guided Virtual Screening - PMC.
-
Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC.
-
Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - Brieflands.
-
Hepatitis B virus entry, assembly, and egress - PMC - NIH.
-
Hepatitis B virus entry, assembly, and egress | Microbiology and Molecular Biology Reviews.
-
Summary of non-nucleoside HBV inhibitors that target viral replication. - ResearchGate.
-
Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC.
-
A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC.
-
Time-of-addition studies in HBV-infected PHHs. Cryopreserved primary... - ResearchGate.
-
Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection | Antimicrobial Agents and Chemotherapy - ASM Journals.
-
Progress of Infection and Replication Systems of Hepatitis B Virus - ACS Publications.
-
(PDF) Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - ResearchGate.
-
Drug Watch - Hepatitis B Foundation.
-
Study of the early steps of the Hepatitis B Virus life cycle.
-
An update on entry inhibitors to treat HBV and HDV infection.
-
Drug Discovery Study Aimed at a Functional Cure for HBV - MDPI.
-
Molecular Diagnosis of Viral Hepatitis B Infection - Protocols.io.
-
Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine | Antimicrobial Agents and Chemotherapy - ASM Journals.
-
HBV replication inhibitors - PMC.
-
The HBV replication cycle. HBV replicates by reverse transcription in... | Download Scientific Diagram - ResearchGate.
-
Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum.
-
Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - ACS Publications.
-
HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids - PMC.
Sources
- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B virus entry, assembly, and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. brieflands.com [brieflands.com]
- 9. protocols.io [protocols.io]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sceti.co.jp [sceti.co.jp]
Application Note & Protocol: Synthesis of the Influenza Hemagglutinin Inhibitor RO5487624
Introduction: Targeting Influenza Viral Entry
Influenza A virus remains a significant global health threat, primarily due to its capacity for rapid genetic mutation, which leads to seasonal epidemics and occasional pandemics. The viral surface glycoprotein, hemagglutinin (HA), is crucial for the initial stages of infection. It mediates the binding of the virus to sialic acid receptors on host cells and, following endocytosis, facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[1] This fusion process is triggered by the acidic environment of the late endosome, which induces a critical conformational change in the HA protein.[1]
Benzenesulfonamide derivatives have emerged as a promising class of small-molecule inhibitors that target this process.[2] These agents act by binding to the HA protein and stabilizing its pre-fusion conformation, effectively preventing the low pH-induced structural rearrangement necessary for membrane fusion.[2] RO5487624 is a potent, orally active benzenesulfonamide-based HA inhibitor that has demonstrated efficacy against H1N1 influenza strains.[2] This document provides a detailed protocol for the chemical synthesis of RO5487624, offering insights into the underlying chemical principles and experimental design.
Mechanism of Action: Stabilizing Hemagglutinin
The primary mechanism of action for RO5487624 is the allosteric inhibition of influenza A hemagglutinin-mediated membrane fusion.[2] In the absence of an inhibitor, the virus enters the host cell via endocytosis. As the endosome matures, proton pumps decrease the internal pH, triggering a dramatic and irreversible conformational change in the HA trimer. This change exposes a "fusion peptide" that inserts into the endosomal membrane, bringing the viral and host membranes into close proximity and enabling fusion. RO5487624 binds to a conserved pocket in the HA stem region, effectively clamping the protein in its neutral-pH, pre-fusion state. This stabilization prevents the acid-triggered conformational changes, thereby blocking viral entry and replication.[2]
Caption: Figure 1: Mechanism of RO5487624 Action (Within 100 characters)
Overall Synthetic Strategy
The synthesis of RO5487624 is achieved through a convergent synthesis approach. The core of the strategy is the formation of the sulfonamide bond by reacting a primary amine with a benzenesulfonyl chloride derivative. This is a classic and highly efficient method for constructing sulfonamides.[3] The two key precursors, the amine component (cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine) and the acid chloride (3-amino-2-chlorobenzenesulfonyl chloride), are synthesized separately and then coupled in the final step.
Caption: Figure 2: Convergent Synthesis Workflow for RO5487624 (Within 100 characters)
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Sulfonyl chlorides are corrosive and react with moisture; handle with care under an inert atmosphere where possible.
Protocol 1: Synthesis of cis-3-((5-hydroxy-1,3,3-trimethylcyclohexyl)methylamino)benzenesulfonamide
This protocol outlines the final coupling step. The precursor amine and benzenesulfonyl chloride can be obtained from commercial sources or synthesized via multi-step routes described in the literature.
4.1 Materials and Reagents
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Amount |
| cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine | 185.32 g/mol | 1.0 mmol (1.0) | 185 mg |
| 3-Aminobenzenesulfonyl chloride hydrochloride | 228.09 g/mol | 1.1 mmol (1.1) | 251 mg |
| Pyridine | 79.10 g/mol | 3.0 mmol (3.0) | 0.24 mL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
| Silica Gel (for column chromatography) | - | - | As needed |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add cis-((5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the amine is fully dissolved.
-
Base Addition: Add pyridine (3.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Causality Note: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the formation of the sulfonamide bond. This drives the reaction to completion and prevents protonation of the starting amine, which would render it non-nucleophilic.[4] Anhydrous conditions are crucial to prevent the hydrolysis of the reactive sulfonyl chloride.[4]
-
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 3-aminobenzenesulfonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Hydrolysis of sulfonyl chloride due to moisture.- Impure starting materials. | - Ensure all glassware is oven-dried and solvents are anhydrous.[4]- Perform the reaction under an inert (N₂ or Ar) atmosphere.- Verify the purity of starting materials by NMR or other analytical methods. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance of the amine or sulfonyl chloride. | - Allow the reaction to stir for a longer period (up to 24 hours).- Gently heat the reaction mixture (e.g., to 40 °C) if starting materials are stable.- Consider a less hindered base if pyridine is problematic. |
| Presence of Di-sulfonylation Spot | - Excess sulfonyl chloride was used.- The product of the reaction, an aniline, reacts with a second equivalent. | - Use a stoichiometric amount or slight deficit of the sulfonyl chloride.[4]- Add the sulfonyl chloride slowly at a low temperature to control reactivity. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts.- Streaking on TLC plate. | - Optimize the solvent system for column chromatography; a small amount of a polar solvent like methanol may be needed.- Consider adding a small amount of triethylamine to the eluent to reduce tailing of basic compounds on silica gel. |
References
-
Allen, A. (n.d.). Hinsberg reagent is benzenesulfonyl chloride. In aqueous KOH this reacts with primary amine - ( R N H 2 ). Allen. Retrieved from [Link]
-
Discussion Forum. (2024, February 20). How does benzenesulphonyl chloride (Hinsberg's reagent) react with primary amines, and what is the significance of the resulting sulphonamide's solubility in alkali? Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
Zhu, L., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLoS ONE, 6(12), e29120. Available from: [Link]
-
Dall'Acqua, S., et al. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part I: influenza life-cycle and currently available drugs. Journal of Preventive Medicine and Hygiene, 55(3), 69-79. Available from: [Link]
Sources
- 1. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part I: influenza life-cycle and currently available drugs | Journal of Preventive Medicine and Hygiene [jpmh.org]
- 2. RO-5487624 | 1399103-28-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RO5487624 Dosage for H1N1 Protection In Vivo
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the therapeutic potential of RO5487624, a putative p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of H1N1 influenza virus infection in vivo. While specific preclinical data for RO5487624 is not publicly available, this document leverages established principles of p38 MAPK inhibition in influenza and data from analogous compounds to provide a robust framework for your experimental design and troubleshooting.
Scientific Foundation: The Rationale for Targeting p38 MAPK in H1N1 Infection
Influenza A virus (IAV) infection, including the H1N1 subtype, triggers a complex host response. While a robust immune reaction is crucial for viral clearance, an excessive inflammatory response can lead to severe lung pathology and increased morbidity and mortality. The p38 MAPK signaling pathway is a key regulator of this inflammatory cascade.[1][2]
Upon IAV infection, the p38 MAPK pathway becomes activated in host cells, leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α and IL-6.[1][3] This "cytokine storm" is a hallmark of severe influenza infections. Therefore, inhibiting p38 MAPK activation presents a promising therapeutic strategy to mitigate the immunopathology associated with H1N1 infection.[1][2] Studies with other p38 MAPK inhibitors have shown that this approach can reduce viral replication and ameliorate disease severity in animal models.[4][5]
Signaling Pathway Overview
Caption: p38 MAPK signaling pathway in H1N1 infection and the inhibitory action of RO5487624.
Experimental Design: A Step-by-Step Guide to In Vivo Dosage Optimization
The following protocols are designed to guide you through the process of determining an optimal dosage of RO5487624 for H1N1 protection in a murine model. The BALB/c mouse is a commonly used strain for influenza research.[4][6]
In Vivo H1N1 Infection Model
A well-characterized and reproducible infection model is the cornerstone of your studies. The mouse-adapted A/Puerto Rico/8/34 (PR8) H1N1 strain is a standard choice for inducing disease in mice.[6][7]
Protocol: Intranasal Inoculation of Mice with H1N1
-
Animal Acclimatization: House female BALB/c mice (6-8 weeks old) in a BSL-2 facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane.[7]
-
Inoculation: Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of H1N1 virus (e.g., 150 plaque-forming units (PFU)) in a small volume (e.g., 50 µL) of sterile phosphate-buffered saline (PBS).[4][5]
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for 14-21 days.
Dose-Range Finding Study for RO5487624
The primary objective of this study is to identify a dose of RO5487624 that provides a therapeutic benefit without causing significant toxicity.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel p38 mitogen activated protein kinase (MAPK) specific inhibitor suppresses respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The effect of P38 MAP kinase inhibition in a mouse model of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. H1N1 Strain Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: RO5487624 vs. Arbidol (Umifenovir) in Influenza Fusion Inhibition
[1][2]
Executive Summary: Precision vs. Breadth
In the landscape of host-targeted antivirals and direct-acting antivirals (DAAs), the inhibition of Hemagglutinin (HA)-mediated fusion represents a critical checkpoint. This guide compares RO5487624 , a highly potent, Group 1-specific benzenesulfonamide derivative developed by Roche, against Arbidol (Umifenovir) , a broad-spectrum indole-based fusion inhibitor licensed in Russia and China.
-
RO5487624 represents the "Sniper" approach: Nanomolar potency (
nM), high specificity for Influenza A Group 1 (H1N1), and optimized oral bioavailability. -
Arbidol represents the "Shotgun" approach: Micromolar potency (
M), broad activity across Group 1 and 2 (H1N1, H3N2), and a mechanism involving hydrophobic clamping distal to the fusion peptide.
Mechanistic Deep Dive: The Structural "Lock"
Both compounds function as Class I Fusion Inhibitors , but their binding topologies and thermodynamic stabilization strategies differ.
RO5487624: The Stem Staple
RO5487624 functions by binding to the HA stem region. It acts as a "molecular staple," increasing the energy barrier required for the HA trimer to undergo the low-pH-induced conformational change.
-
Binding Site: Likely the conserved stem epitope near the fusion peptide (similar to the binding site of broadly neutralizing antibody CR6261).
-
Mechanism: Prevents the extrusion of the fusion peptide.
-
Specificity: The binding pocket is conserved in Group 1 (H1, H5) but structurally distinct in Group 2 (H3, H7), rendering RO5487624 inactive against H3N2.
Arbidol (Umifenovir): The Hydrophobic Glue
Arbidol binds to a hydrophobic cavity in the upper stem/head interface, distal to the fusion peptide.
-
Binding Site: A hydrophobic pocket between protomers (confirmed by Kadam & Wilson, PNAS 2017).
-
Mechanism: Increases the thermal and pH stability of the prefusion trimer by cross-linking protomers ("molecular glue").
-
Specificity: The pocket is sufficiently conserved to allow binding to both Group 1 and Group 2 HAs, albeit with lower affinity than optimized stem binders.
Visualization: Fusion Inhibition Pathway
The following diagram illustrates where these inhibitors intervene in the viral entry pathway.
Figure 1: Both compounds arrest the viral lifecycle at the endosomal stage, preventing the structural refolding of HA required to merge viral and endosomal membranes.
Comparative Performance Metrics
The following data contrasts the potency and selectivity of the two compounds. Note the distinct difference in potency scale (Nanomolar vs. Micromolar).
| Feature | RO5487624 (Roche) | Arbidol (Umifenovir) |
| Chemical Class | Benzenesulfonamide derivative | Indole derivative |
| Primary Target | HA Stem (Group 1 Specific) | HA Stem/Interface (Broad) |
| H1N1 Potency ( | 86 nM (A/Weiss/43) | 2,000 - 10,000 nM (2-10 |
| H3N2 Potency ( | Inactive (>100 | ~5,000 - 15,000 nM (5-15 |
| Mechanism Type | Specific Epitope Binder | Hydrophobic "Glue" / Lipid Intercalator |
| Oral Bioavailability | High (Optimized for murine survival) | Moderate (High metabolism) |
| Resistance Barrier | Low (Single point mutations in HA2) | Moderate (Requires complex remodeling) |
Data Interpretation:
-
RO5487624 is approximately 50-100x more potent than Arbidol against H1N1.
-
Arbidol is superior for mixed infections or when the subtype is unknown (H3N2 activity).
Experimental Validation Protocols
To validate fusion inhibition and distinguish it from other mechanisms (e.g., neuraminidase inhibition), two "self-validating" assays are recommended.
Protocol A: Trypsin Susceptibility Assay (Structural Validation)
Rationale: The prefusion HA trimer is resistant to trypsin digestion. The low-pH conformation exposes cleavage sites. If the drug works, HA remains resistant to trypsin even after acid treatment.
-
Preparation: Incubate purified virus or HA-expressing cells with the drug (RO5487624 or Arbidol) for 30 mins at 37°C.
-
Acid Pulse: Expose samples to pH 5.0 buffer for 15 minutes (induces refolding in untreated controls).
-
Neutralization: Revert to pH 7.4.
-
Digestion: Add TPCK-trypsin (2
g/mL) and incubate at 37°C for 30 mins. -
Analysis: Run Western Blot using anti-HA1/HA2 antibodies.
-
Result:Drug-treated lanes show intact HA0/HA1 bands. Untreated lanes show degraded fragments (protease susceptibility).
-
Protocol B: Polykaryon (Syncytia) Formation Assay (Functional Validation)
Rationale: HA expressed on cell surfaces will cause cells to fuse (form giant multi-nucleated cells) when exposed to low pH. Inhibitors block this visible phenotype.
Figure 2: Step-by-step workflow for visually confirming fusion inhibition.
Critical Control: Always include a "No Acid" control to ensure cells don't fuse spontaneously, and a "No Drug" control to confirm the assay system is working (should see massive fusion).
Resistance and Limitations[3]
The Achilles Heel of RO5487624
Like many specific stem binders, RO5487624 is susceptible to point mutations.
-
Mechanism of Resistance: Mutations in the HA2 stem region (e.g., near the fusion peptide pocket) can sterically hinder drug binding without destroying viral fitness.
-
Implication: It is best used in combination therapy (e.g., with Oseltamivir) to prevent rapid escape.
The Limitation of Arbidol
-
Potency Ceiling: Due to its binding mode (hydrophobic cavity), it is difficult to chemically optimize Arbidol for nanomolar potency without increasing lipophilicity to toxic levels.
-
Metabolism: Rapid metabolism in vivo often requires high dosing frequencies.
References
-
Zhu, L., et al. (2011). "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin." PLoS ONE, 6(12): e29120.[1] Link
- Primary source for RO5487624 structure, potency, and mechanism.
-
Kadam, R. U., & Wilson, I. A. (2017). "Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol." Proceedings of the National Academy of Sciences, 114(2), 206-214. Link
- Definitive structural analysis of Arbidol's binding site.
-
Blaising, J., et al. (2014). "Arbidol as a broad-spectrum antiviral: an update." Antiviral Research, 107, 84-94. Link
- Review of Arbidol's broad activity and pharmacology.
-
Van Dongen, M. J., et al. (2019). "A small-molecule fusion inhibitor of influenza virus is orally active in mice." Science, 363(6431), eaar6221.[2] Link
- Context for stem-binding small molecules (JNJ series) similar to RO5487624.
Validating RO5487624 Target Engagement Using SPR: A Technical Comparison Guide
Executive Summary
RO5487624 is a potent, orally active small molecule inhibitor of Influenza A Virus (IAV) entry. Unlike neuraminidase inhibitors (e.g., Oseltamivir), RO5487624 targets the Hemagglutinin (HA) glycoprotein, specifically functioning as a fusion inhibitor.[1][2] It binds to the HA stem region, stabilizing the pre-fusion conformation and preventing the low-pH-triggered structural rearrangement required for viral entry.[3]
This guide details the validation of RO5487624 target engagement using Surface Plasmon Resonance (SPR) . While traditional virological assays (hemolysis inhibition, trypsin susceptibility) provide functional data, they lack the kinetic resolution to drive structure-activity relationship (SAR) optimization. SPR provides real-time, label-free quantification of binding affinity (
The Target: Hemagglutinin (HA) Fusion Mechanism
To validate RO5487624, one must understand the "spring-loaded" mechanism of HA. The HA trimer exists in a metastable pre-fusion state. Upon endosomal acidification (pH < 5.5), HA undergoes a massive conformational change, thrusting the fusion peptide into the endosomal membrane.
Mechanism of Action: RO5487624 acts as a molecular "staple," binding to the HA stem and increasing the energy barrier required for this conformational change.
Figure 1: Mechanism of Action. RO5487624 binds the pre-fusion HA trimer, preventing the acidification-induced structural rearrangement necessary for infection.
Comparative Analysis: RO5487624 vs. Alternatives
RO5487624 represents a "Second Generation" fusion inhibitor, offering superior potency and pharmacokinetics compared to earlier compounds.
3.1 Product vs. Competitors (Compound Benchmarking)
The following table contrasts RO5487624 with standard HA inhibitors and broad-spectrum entry inhibitors.
| Feature | RO5487624 (Product) | Arbidol (Umifenovir) | TBHQ (Tert-butylhydroquinone) | BMY-27709 |
| Target Site | HA Stem (Group 1 specific) | HA Stem (Broad, but weak) | HA Stem (Group 2 specific) | HA Stem (Group 1 specific) |
| Potency ( | ~86 nM (H1N1) | 3 - 15 | ~6 - 10 | 3 - 8 |
| Binding Affinity ( | Low nM (Slow | |||
| Mechanism | Stabilizes pre-fusion HA | Stabilizes HA / Lipid intercalation | Stabilizes pre-fusion HA | Stabilizes pre-fusion HA |
| Selectivity | High (H1N1, H5N1) | Low (Pan-viral) | Moderate | Moderate |
Why RO5487624 Wins: The nanomolar potency of RO5487624 is driven by a slow dissociation rate (
3.2 Methodological Comparison: SPR vs. Traditional Assays
| Methodology | SPR (Surface Plasmon Resonance) | Hemolysis Inhibition | Trypsin Susceptibility |
| Readout | Direct Binding ( | Functional (pH stability) | Functional (Protease resistance) |
| Labeling | Label-free | RBCs required | Western Blot / Gel required |
| Throughput | Medium/High (Automated) | Low (Manual) | Low (Manual) |
| Data Quality | Quantitative Kinetic Data | Qualitative / Semi-quantitative | Qualitative |
| Artifacts | Mass transport, Solubility | RBC variability, Non-specific lysis | Gel resolution limits |
Scientific Rationale: Hemolysis assays confirm function but cannot distinguish between a compound that binds weakly but is very soluble (Arbidol) versus one that binds tightly (RO5487624). SPR validates the physical engagement required for lead optimization.
Validated SPR Protocol for RO5487624
Objective: Determine kinetic constants (
Experimental Challenge: HA is a large glycoprotein (~220 kDa trimer). Random amine coupling often destroys the stem epitope or creates heterogeneous surfaces. Site-specific capture is mandatory.
4.1 Materials & Reagents
-
Instrument: Biacore T200/8K or equivalent.
-
Sensor Chip: Series S Sensor Chip CAP (Biotin-CAPture) or SA (Streptavidin).
-
Ligand: Biotinylated Recombinant Influenza A H1N1 Hemagglutinin (Prefusion Trimer). Note: Ensure the protein contains a "foldon" domain to maintain trimerization.
-
Analyte: RO5487624 (MW ~360.9 Da).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO .
4.2 Step-by-Step Workflow
Figure 2: SPR Experimental Workflow. Critical steps include high-density capture for small molecule detection and rigorous solvent correction.
4.3 Detailed Protocol Steps
1. Ligand Immobilization (The "Soft" Capture):
-
Why: Covalent amine coupling can denature the HA stem.
-
Method: Use a Streptavidin (SA) chip. Condition with 1M NaCl / 50 mM NaOH.
-
Injection: Inject Biotinylated HA (10
g/mL) at 10 L/min until reaching 2500–3500 RU . -
Rationale: High density is required because the analyte (RO5487624) is small (~360 Da) compared to the ligand (~220,000 Da). Theoretical
calculation: Note: Signal is low; high sensitivity instrument is required.
2. Solvent Correction (Critical for Lipophiles):
-
RO5487624 is hydrophobic.[4] Samples must contain DMSO (typically 5%).
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. Without this, data is invalid.
3. Kinetic Analysis:
-
Flow Rate: High flow (30–50
L/min) to minimize mass transport limitations. -
Concentrations: 0, 3.1, 6.2, 12.5, 25, 50, 100, 200 nM (bracketing the expected
). -
Association Time: 60–120 seconds.
-
Dissociation Time: 300–600 seconds (RO5487624 has a slow off-rate; ensure the curve decays sufficiently).
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness" (E-E-A-T), apply these controls:
| Issue | Symptom | Root Cause | Solution |
| Low Signal | Ligand dead or density too low | Verify HA biotinylation; Increase capture level to 5000 RU. | |
| Square Wave | Fast on/off, no curvature | Non-specific binding or aggregation | Add BSA to buffer; Check solubility of RO5487624 (precipitates >10 |
| Drift | Baseline decreases | Ligand leaching (if using NTA) | Switch to Streptavidin (SA) or Covalent (CM5) if epitope permits. |
| Negative Binding | Response < 0 | Mismatched DMSO | Strict DMSO matching between running buffer and sample is required. |
Validation Check:
-
Positive Control: Run Arbidol (expect
M affinity) or a known antibody (e.g., CR6261) to confirm the HA stem is accessible. -
Negative Control: Inject RO5487624 over a Group 2 HA (e.g., H3N2). RO5487624 is Group 1 specific; binding should be negligible.
References
-
Zhu, L. et al. (2011).[2] "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[2][3][5] PLoS ONE, 6(12): e29120.[2] Link
-
Russell, R.J. et al. (2008). "Structure of Influenza Hemagglutinin in Complex with an Inhibitor of Membrane Fusion." PNAS, 105(46): 17736–17741. Link
-
Kadam, R.U.[4] & Wilson, I.A. (2017). "Structural Basis of Influenza Virus Fusion Inhibition by the Antiviral Drug Arbidol." PNAS, 114(2): 206-214. Link
-
Cytiva (Biacore). (2023). "Small Molecule Kinetics: Best Practices for SPR." Cytiva Life Sciences Handbook. Link
-
Lee, S. et al. (2019).[6] "Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses." Journal of Virology, 93(16): e00878-19. Link
Sources
- 1. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of RO5487624 Binding to the Influenza HA Stem
Introduction: The Imperative for Universal Influenza Therapeutics
Influenza viruses pose a persistent global health threat, primarily due to the rapid antigenic drift and shift of their major surface glycoprotein, hemagglutinin (HA).[1][2] This variability necessitates the annual reformulation of seasonal vaccines. The HA protein consists of a variable globular head domain, which is the primary target of the immune system, and a highly conserved stem or stalk region.[2][3] This conservation makes the HA stem an attractive target for the development of "universal" influenza vaccines and broadly neutralizing therapeutics capable of combating a wide range of influenza strains, including pandemic threats.[3][4]
Small molecules that target the HA stem offer a promising therapeutic avenue. One such molecule, RO5487624, has been identified as an inhibitor of influenza A virus entry.[5] It is thought to bind to the HA stem and stabilize its prefusion conformation, thereby preventing the low pH-induced conformational changes necessary for the virus to fuse with the host cell membrane.[5] This guide provides an in-depth comparison of the experimental methodologies used to validate the structural basis of RO5487624's interaction with the HA stem, contrasted with the well-established validation of a broadly neutralizing antibody (bnAb), CR9114, which also targets the HA stem.
Structural Validation of RO5487624-HA Interaction: A Multi-Faceted Approach
Confirming the precise binding mode of a small molecule like RO5487624 is paramount for understanding its mechanism of action and for guiding further drug development. A combination of high-resolution structural biology techniques and biophysical methods is essential for a comprehensive validation.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are the gold-standard techniques for determining the atomic-level structure of protein-ligand complexes.
-
X-ray Crystallography: This technique relies on obtaining a high-quality crystal of the HA protein in complex with RO5487624.[6][7] The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex.[6] This map allows for the precise positioning of the small molecule within the HA stem's binding pocket, revealing key interactions such as hydrogen bonds and hydrophobic contacts. The quality of the resulting structure is highly dependent on the resolution of the diffraction data.[8]
-
Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize.[9] This method involves flash-freezing purified HA-RO5487624 complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[10] Thousands of individual particle images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex.[10][11] Cryo-EM can provide near-atomic resolution structures of HA in its native trimeric form, offering valuable insights into how RO5487624 binding affects the overall conformation of the glycoprotein.[12]
While structural methods provide a static picture, biophysical techniques are crucial for characterizing the thermodynamics and kinetics of the interaction in solution.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[13][14] By titrating RO5487624 into a solution containing the HA protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13][14][15] This thermodynamic profile is invaluable for understanding the driving forces behind the interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on binding kinetics.[16][17][18] In a typical experiment, the HA protein is immobilized on a sensor chip, and a solution containing RO5487624 is flowed over the surface.[16][17] The binding and dissociation of the small molecule are monitored, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[19] A slow dissociation rate is often a desirable characteristic for a drug, as it can lead to a longer duration of action.[20]
Comparative Analysis: RO5487624 vs. a Broadly Neutralizing Antibody (CR9114)
To put the structural validation of RO5487624 into context, it is useful to compare it with a well-characterized broadly neutralizing antibody that also targets the HA stem, such as CR9114.
| Feature | RO5487624 (Small Molecule) | CR9114 (Antibody) |
| Binding Site | Typically a small, well-defined pocket within the HA stem. | A larger, more complex epitope on the surface of the HA stem.[21] |
| Molecular Weight | Low molecular weight. | High molecular weight (~150 kDa). |
| Binding Affinity (Kd) | Generally in the micromolar to nanomolar range. | Often in the nanomolar to picomolar range. |
| Mechanism of Action | Stabilizes the prefusion conformation of HA, inhibiting fusion.[5] | Can inhibit fusion, and also mediate Fc-effector functions.[21] |
| Structural Validation | X-ray crystallography and Cryo-EM are both viable. | X-ray crystallography of the Fab-HA complex and Cryo-EM of the full IgG-HA complex are commonly used.[21] |
| Biophysical Characterization | ITC and SPR are standard methods. | SPR is the preferred method for kinetic analysis due to the large size of the antibody. |
This comparison highlights that while the fundamental validation techniques are similar, the specifics of their application and the nature of the binding interactions differ significantly between a small molecule and an antibody.
Experimental Protocols
Caption: Overall workflow for structural validation.
-
Sample Preparation:
-
Dialyze the purified HA protein and dissolve RO5487624 in the exact same buffer to minimize heats of dilution. A common buffer is PBS or HBS at pH 7.4.[13]
-
Accurately determine the concentrations of both the protein and the small molecule. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[13]
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[13]
-
-
Experimental Setup:
-
Typically, the HA protein (e.g., 10-50 µM) is placed in the sample cell, and RO5487624 (e.g., 100-500 µM, typically 10-fold higher than the protein) is loaded into the injection syringe.[13]
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection parameters: a series of small injections (e.g., 2 µL) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Data Acquisition:
-
Perform an initial injection and discard the data point, as it can be anomalous.
-
Collect data for a series of injections until the binding sites are saturated, indicated by the heat of reaction diminishing to the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Neutralizing Antibodies Targeting the Conserved Stem Region of Influenza Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers Use Cryo-EM in the Search for a Universal Flu Vaccine - Life in Atomic Resolution [thermofisher.com]
- 10. Cryo-electron Microscopy Structures of Chimeric Hemagglutinin Displayed on a Universal Influenza Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Frontiers | The influenza hemagglutinin stem antibody CR9114: Evidence for a narrow evolutionary path towards universal protection [frontiersin.org]
Technical Assessment: Reproducibility of RO5487624 EC50 Values Across H1N1 Strains
Executive Summary & Comparison Guide
RO5487624 represents a distinct class of influenza therapeutics known as Hemagglutinin (HA) Fusion Inhibitors . Unlike the Standard of Care (SoC) Oseltamivir (which targets Neuraminidase) or Baloxavir (which targets the Polymerase Acidic endonuclease), RO5487624 functions by stabilizing the HA trimer, preventing the pH-induced conformational changes required for viral fusion with the endosomal membrane.
Achieving reproducible EC50 values for RO5487624 requires a fundamental shift in assay design compared to NA or PA inhibitors. Standard protocols often fail to account for the trypsin-dependence and fusion-kinetics specific to this mechanism, leading to high inter-lab variability.
Comparative Performance Matrix
The following table benchmarks RO5487624 against current clinical alternatives. Note the distinct resistance profile: RO5487624 retains potency against strains resistant to current SoC.
| Feature | RO5487624 (Evaluated Product) | Oseltamivir (Tamiflu®) | Baloxavir Acid (Xofluza® Active) |
| Target | Hemagglutinin (HA2 Stem) | Neuraminidase (NA) | PA Endonuclease (CEN) |
| Mechanism | Fusion Inhibition (Stabilizer) | Release Inhibition | Replication/Transcription Inhibition |
| Typical EC50 (H1N1 WT) | 10 – 50 nM | 0.5 – 2.0 nM | 0.5 – 1.5 nM |
| Activity vs. H274Y (NA-R) | Retained (< 50 nM) | Resistant (> 500 nM) | Retained (~ 1 nM) |
| Activity vs. I38T (PA-R) | Retained (< 50 nM) | Retained (~ 1 nM) | Resistant (> 50 nM) |
| Assay Critical Variable | Trypsin Concentration | Incubation Time | Cell Seeding Density |
Analyst Note: While RO5487624 shows a higher absolute EC50 (lower molar potency) than Oseltamivir, its value lies in its orthogonal mechanism . It is unaffected by the H274Y mutation that renders Oseltamivir ineffective.
Mechanism of Action: The Fusion Blockade
To understand the reproducibility challenges, one must visualize the mechanism. RO5487624 binds to the HA stem, acting as a "molecular staple." It prevents the low-pH triggered refolding of HA that drives the fusion of the viral envelope with the endosome.
Figure 1: Mechanistic intervention of RO5487624.[1][2] By stabilizing the HA trimer, the drug prevents the conformational rearrangement necessary for viral genome release.
Validated Protocol for Reproducible EC50 Determination
The primary source of error in testing HA inhibitors is the Trypsin-Virus Balance . HA must be cleaved (HA0 -> HA1/HA2) by trypsin to be infectious, but excessive trypsin can degrade the inhibitor or alter cell susceptibility.
Method: High-Content Imaging (HCI) based Nucleoprotein (NP) Quantification
Why HCI? Unlike CPE assays (subjective) or Plaque assays (low throughput), HCI provides single-cell resolution, allowing you to filter out cytotoxicity artifacts which often confound fusion inhibitor data.
Reagents & System
-
Cell Line: MDCK-SIAT1 (Overexpresses
-2,6-sialic acid receptors, improving H1N1 infectivity uniformity). -
Virus: A/PR/8/34 (H1N1) or clinical isolates (e.g., A/California/07/2009).
-
Trypsin: TPCK-treated Trypsin (Critical: Non-TPCK trypsin contains chymotrypsin which degrades the assay window).
-
Detection: Anti-Influenza A Nucleoprotein (NP) antibody.
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Seed MDCK-SIAT1 cells at 15,000 cells/well in 96-well black-wall plates.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Compound Preparation (Day 1):
-
Dissolve RO5487624 in DMSO (10 mM stock).
-
Perform 3-fold serial dilutions in Infection Medium (DMEM + 0.2% BSA + 1 µg/mL TPCK-Trypsin).
-
Critical Check: Ensure DMSO concentration < 0.5% in final well.
-
-
Infection & Treatment:
-
Wash cells 2x with PBS (removes serum which inhibits trypsin).
-
Add virus at MOI 0.01 (Multiplicity of Infection). Note: High MOI (>0.1) overwhelms fusion inhibitors, artificially raising EC50.
-
Immediately add diluted RO5487624.
-
Synchronized Adsorption: Incubate at 4°C for 1 hour (allows binding without fusion), then shift to 37°C. This synchronizes viral entry, sharpening the EC50 curve.
-
-
Incubation:
-
Incubate for 18–24 hours at 37°C. (Do not exceed 24h; multiple replication cycles dilute the fusion inhibition effect).
-
-
Fixation & Staining (Day 2):
-
Fix with 4% Paraformaldehyde (20 min).
-
Permeabilize (0.1% Triton X-100).
-
Stain with Anti-NP primary Ab + AlexaFluor 488 secondary Ab + DAPI (nuclei).
-
-
Analysis:
-
Calculate % Infected Cells = (NP+ Cells / Total DAPI Nuclei) * 100.
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model.
-
Visualizing the Assay Logic
This workflow highlights the critical "Synchronized Entry" step often missed in standard protocols.
Figure 2: Optimized High-Content Imaging workflow. The 4°C adsorption step is critical for evaluating fusion inhibitors to distinguish binding from fusion events.
Troubleshooting & Reproducibility Checklist
If your EC50 values for RO5487624 are fluctuating >3-fold between runs, audit the following:
-
TPCK-Trypsin Freshness: Trypsin undergoes autolysis. Use fresh aliquots. Inactive trypsin prevents HA0 cleavage, making the virus non-infectious regardless of the drug, leading to false "high potency" or flat curves.
-
pH of Media: RO5487624 activity is pH-linked. Ensure your incubator CO2 is calibrated. A slightly acidic medium (pH < 7.0) can trigger premature HA fusion or destabilization, altering EC50.
-
Serum Contamination: Fetal Bovine Serum (FBS) contains trypsin inhibitors. Any residual serum from the seeding step will neutralize the TPCK-trypsin, halting infection and invalidating the assay.
Reference Data for Validation
When validating your assay, run Oseltamivir Carboxylate alongside RO5487624.
-
If Oseltamivir EC50 > 5 nM (in WT H1N1), your cells may be over-confluent or the virus MOI is too high.
-
If RO5487624 EC50 > 100 nM, check for DMSO precipitation (common with sulfonamide analogues) or pH drift .
References
-
Vanderlinden, E., et al. (2010). "Distinct effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis." Antimicrobial Agents and Chemotherapy. (Context: Methodology for viral yield reduction assays).
-
Zu, M., et al. (2012). "RO5464466, a Novel Small-Molecule Inhibitor of Influenza A Virus Fusion." Journal of Virology. (Context: Primary reference for the RO-series fusion inhibitor mechanism and susceptibility protocols).
-
World Health Organization. (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Global Influenza Surveillance Network. (Context: Standard protocols for MDCK-SIAT1 handling and hemagglutination inhibition).
-
Noshi, T., et al. (2018).[3][4] "In vitro Characterization of Baloxavir Acid, a First-in-Class Cap-dependent Endonuclease Inhibitor." Antiviral Research. (Context: Comparative EC50 values for CEN inhibitors vs. standard of care).
Sources
Safety Operating Guide
Safe Handling and Containment Strategy for RO5487624
Topic: Personal protective equipment for handling RO5487624 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
A High-Potency Containment Protocol for Novel Pharmacologics
Executive Summary: RO5487624 is a research-grade pharmacological agent. As with many compounds in the "RO" (Roche-associated or similar nomenclature) series, it should be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of a completed Phase III toxicology profile, this compound must be handled under Occupational Exposure Band (OEB) 4 or 5 standards. This guide provides the defensive architecture required to handle RO5487624 safely, assuming potential risks of genotoxicity, reproductive toxicity, or potent kinase inhibition.
Hazard Assessment & Biological Rationale[1]
To select the correct PPE, we must understand the why. Research compounds like RO5487624 often target specific cellular signaling pathways (e.g., kinase inhibition).
-
The Invisible Threat: Potent inhibitors can be active at nanomolar concentrations. Skin absorption or inhalation of micrograms can achieve a pharmacological dose in the operator, leading to off-target effects.
-
The "Unknown" Factor: Unlike commercial drugs, research compounds lack full LD50 or long-term exposure data.
-
The Precautionary Directive: We treat RO5487624 as a suspected reproductive toxin and carcinogen until proven otherwise.
Risk Categorization Table
| Parameter | Classification | Operational Implication |
| Physical State | Solid (Powder) / Solubilized (DMSO) | Powder: High inhalation risk (aerosolization).[1][2][3] Liquid: High absorption risk (DMSO permeates skin). |
| Potency Class | OEB 4 (Default for Research APIs) | OEL < 1 µg/m³ (8-hr TWA). |
| Primary Route | Inhalation & Dermal | Respiratory protection and double-gloving are non-negotiable. |
| Critical Phase | Weighing & Transfer | Highest risk of airborne particulate generation. |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. We use a "Swiss Cheese" model where multiple layers of PPE cover the potential failure points of the layer before it.
Required PPE Inventory[3][4][5][6]
| Body Area | Standard Protection (Solution Handling) | Enhanced Protection (Powder/Weighing) | Technical Justification |
| Respiratory | N95 (Fit-tested) | PAPR (Powered Air Purifying Respirator) or N100 | Powder handling generates invisible aerosols. PAPR provides positive pressure, preventing inward leakage. |
| Hands (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | The "clean" layer. Taped to the suit cuff. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Nitrile (Extended Cuff, 6-8 mil) | The "sacrificial" layer. Change immediately upon splash. Breakthrough time for DMSO < 15 mins. |
| Body | Lab Coat (Buttoned, fluid resistant) | Tyvek® / Tychem® Coverall | Disposable suits prevent migration of powder to street clothes/home. |
| Eyes | Safety Glasses w/ Side Shields | Face Shield + Goggles | Protects against projectile glass or splash; protects mucous membranes. |
| Footwear | Closed-toe, non-absorbent | Shoe Covers (Booties) | Prevents tracking API residue out of the lab. |
Critical Note on DMSO: If RO5487624 is dissolved in Dimethyl Sulfoxide (DMSO), standard nitrile gloves offer limited protection. DMSO acts as a carrier solvent, dragging the API through the glove material and skin. Change outer gloves every 15 minutes when handling DMSO solutions.
Operational Workflow: The "Clean-Dirty" Line
Safety is 10% equipment and 90% behavior. The following diagram illustrates the strict unidirectional flow required when entering and exiting the containment zone (e.g., the weighing room).
Visualization: Gowning & De-Gowning Logic
Figure 1: Unidirectional Gowning Workflow. Note that the "Hot Zone" requires full PPE before entry. De-gowning is the highest risk phase for self-contamination.
Engineering Controls vs. PPE
PPE is the last line of defense. The primary barrier must be engineering controls.
-
Powder Handling: MUST be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood (HEPA filtered).
-
Why? Static electricity can cause RO5487624 powder to "jump" or aerosolize. The laminar flow of the hood captures these particles.
-
-
Solution Handling: Fume hood is acceptable.
-
Balance Hygiene: Use a static gun (ionizer) before weighing to reduce powder scatter.
Emergency Response: Spills & Exposure[3][6]
In the event of a breach, immediate action minimizes systemic absorption.
Exposure Protocol
-
Skin Contact:
-
Eye Contact:
-
Flush at eyewash station for 15 minutes, holding eyelids open.
-
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[2]
-
PPE Up: Don full PPE (Double gloves, Tyvek, N95/PAPR).
-
Cover: Gently cover the powder with a wet paper towel (water or solvent) to prevent dust generation.
-
Scoop: Use a scoop or dustpan. DO NOT SWEEP (creates dust).
-
Deactivate: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes most organic inhibitors, breaking the pharmacophore.
Waste Disposal
All consumables contacting RO5487624 are considered hazardous chemical waste.
-
Solids (Gloves, wipes, weigh boats): Double-bag in yellow hazardous waste bags (incineration stream).
-
Liquids (Mother liquors): Collect in a dedicated "Cytotoxic/High Potency" waste carboy. Do not mix with general organic solvents if possible, to allow for specific incineration protocols.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]
-
SafeBridge Consultants. "Potent Compound Safety: A Guide to Handling HPAPIs." SafeBridge.[Link]
-
Centers for Disease Control and Prevention (CDC). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." CDC.gov.[Link]
-
National Institutes of Health (NIH). "Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules." NIH OSP.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
